2-Chloro-6-iodoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLKNANWWDCXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601125 | |
| Record name | 2-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124467-20-5 | |
| Record name | 2-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-iodo-quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Chloro-6-iodoquinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related compounds and established principles of organic chemistry to offer a robust predictive profile. It is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, providing foundational knowledge for handling, characterization, and further derivatization of this compound.
Core Chemical Properties
This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a chlorine and an iodine atom at specific positions on the quinoline scaffold imparts unique reactivity and potential for diverse chemical transformations.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 124467-20-5 | [1] |
| Molecular Formula | C₉H₅ClIN | [1] |
| Molecular Weight | 289.50 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | Not available. Predicted to be a solid at room temperature. | N/A |
| Boiling Point | Not available. | N/A |
| Solubility | Reported to have good solubility in organic solvents.[2] | N/A |
| pKa | Not available. | N/A |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | N/A |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~151 |
| 3 | ~7.3-7.5 | ~122 |
| 4 | ~7.9-8.1 | ~138 |
| 5 | ~7.7-7.9 | ~130 |
| 6 | - | ~92 |
| 7 | ~8.2-8.4 | ~136 |
| 8 | ~7.8-8.0 | ~128 |
| 4a | - | ~148 |
| 8a | - | ~128 |
Note: These are predicted values and may vary from experimental results. The predictions are based on the known substituent effects of chlorine and iodine on the quinoline ring system.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Notes |
| 289/291 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 254 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 162 | [M-I]⁺ | Loss of the iodine atom. |
| 127 | [C₉H₅N]⁺ | Quinoline radical cation after loss of both halogens. |
Reactivity and Synthetic Potential
The reactivity of this compound is primarily dictated by the two halogen substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a common reaction for 2-haloquinolines.[10][11][12] The iodine atom at the 6-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents.
The dual halogenation provides opportunities for selective and sequential functionalization, making this compound a valuable building block in the synthesis of complex molecules.
Experimental Protocols
While a specific, published synthesis for this compound was not found, a plausible synthetic route can be devised based on established quinoline synthesis methodologies. Similarly, standard analytical protocols can be applied for its characterization.
Proposed Synthesis of this compound
A potential synthetic route could involve the Combes quinoline synthesis followed by chlorination.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 6-Iodoquinolin-2(1H)-one
-
Reaction Setup: In a round-bottom flask, combine 6-iodoaniline (1.0 eq) and diethyl malonate (1.2 eq).
-
Reaction Conditions: Heat the mixture at 150-160 °C for 2 hours.
-
Cyclization: After cooling, add polyphosphoric acid (PPA) (10x weight of aniline) and heat the mixture at 120 °C for 4 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 6-iodoquinolin-2(1H)-one.
Step 2: Chlorination to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-iodoquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 3-4 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.
-
Extraction: Extract the product with dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
NMR Spectroscopy Analysis
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry Analysis
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to this compound.
Potential Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15][16][17][18] The halogen substitution pattern can significantly influence the biological activity of these compounds. While no specific biological studies on this compound have been reported, its structural features suggest it could be a candidate for investigation in these areas.
Based on the known mechanisms of similar quinoline-based anticancer agents, a hypothetical signaling pathway that could be modulated by this compound is the EGFR/HER-2 pathway, which is often dysregulated in various cancers.
Caption: Hypothetical inhibition of the EGFR/HER-2 signaling pathway by this compound.
Safety Information
Table 4: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This safety information is based on available data for this compound and may not be exhaustive. Standard laboratory safety precautions should always be followed.
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The information provided is based on available data and predictive models and should be used with professional discretion. Experimental verification is recommended.
References
- 1. This compound - CAS:124467-20-5 - Abovchem [abovchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 8. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide to 2-Chloro-6-iodoquinoline
CAS Number: 124467-20-5
This technical guide provides a comprehensive overview of 2-Chloro-6-iodoquinoline, a key building block in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and applications, particularly in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a halogenated quinoline derivative with the chemical formula C₉H₅ClIN.[1][2] Its structure features a quinoline core substituted with a chlorine atom at the 2-position and an iodine atom at the 6-position. This unique substitution pattern makes it a valuable intermediate for the synthesis of a wide array of complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 124467-20-5 | [1][2] |
| Molecular Formula | C₉H₅ClIN | [1][2] |
| Molecular Weight | 289.50 g/mol | [1][2] |
| Physical Form | Solid | - |
| Purity | Typically ≥95% | [2] |
| Melting Point | Estimated based on related compounds: 2-chloroquinoline (34-37 °C) and 6-iodoquinoline (86-90 °C) | [3][4] |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related quinoline derivatives, the following spectral characteristics can be anticipated.
Table 2: Anticipated Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoline core would appear as a series of doublets and doublets of doublets in the downfield region (typically 7.0-9.0 ppm). The specific coupling patterns would be determined by the substitution on both rings. |
| ¹³C NMR | Signals for the nine carbon atoms of the quinoline ring would be observed in the aromatic region of the spectrum. The carbons attached to the electronegative chlorine, iodine, and nitrogen atoms would be shifted downfield. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (289.50 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom. |
| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Cl and C-I stretching vibrations. |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, its synthesis can be approached through established methods for quinoline synthesis. One potential route involves the use of a substituted aniline, such as 4-iodoaniline, as a starting material in classic quinoline syntheses like the Skraup, Doebner-von Miller, or Combes reactions.[5][6]
The reactivity of this compound is characterized by the presence of two different halogen atoms, which allows for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity enables sequential modifications, making it a versatile building block.
Experimental Protocols for Related Reactions
The following are representative protocols for common cross-coupling reactions that can be applied to this compound, illustrating its utility in synthetic chemistry.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. The higher reactivity of the C-I bond would allow for selective coupling at the 6-position.
-
General Protocol for Suzuki-Miyaura Coupling of a Haloquinoline:
-
In a reaction vessel, combine the haloquinoline (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of toluene and water).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture with stirring (typically at 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
-
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reaction would preferentially occur at the C-I bond.
-
General Protocol for Sonogashira Coupling of a Haloquinoline:
-
To a solution of the haloquinoline (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9][10] Halogenated quinolines like this compound are particularly valuable as they serve as versatile intermediates for the synthesis of targeted therapies, most notably kinase inhibitors.[11][12][13]
Role in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[11] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Quinoline-based compounds have been successfully developed as inhibitors of several important kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinoline-based compounds have been identified as potent VEGFR-2 inhibitors.[14][15][16]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another important receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. Quinoline and quinazoline scaffolds are common features of many EGFR inhibitors.[17][18][19][20]
The 2-chloro and 6-iodo substituents on this compound provide two reactive sites for the introduction of various functionalities through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoline core to optimize the potency and selectivity of potential kinase inhibitors.
Figure 2. Simplified signaling pathway targeted by quinoline-based kinase inhibitors.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Precautionary Statements
| Category | Statement(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disclaimer: This information is intended for educational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most up-to-date and complete safety information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique pattern of halogenation allows for selective and sequential functionalization, making it an ideal starting material for the preparation of libraries of compounds for structure-activity relationship studies. The quinoline core is a well-established pharmacophore in numerous kinase inhibitors, and this compound provides a key entry point for the development of novel therapeutics targeting signaling pathways implicated in cancer and other diseases. Further research into the synthesis and reactions of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. This compound - CAS:124467-20-5 - Abovchem [abovchem.com]
- 3. ijmphs.com [ijmphs.com]
- 4. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. iipseries.org [iipseries.org]
- 6. du.edu.eg [du.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jofamericanscience.org [jofamericanscience.org]
- 12. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 15. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-iodoquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental data. While a detailed, publicly available experimental protocol for its synthesis is not widespread, this document outlines general synthetic strategies for related quinoline compounds. Furthermore, this guide presents a summary of its known spectroscopic and safety data. The information compiled herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic heteroaromatic core structure, with a chlorine atom substituted at the 2-position and an iodine atom at the 6-position of the quinoline ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 124467-20-5 | |
| Molecular Formula | C₉H₅ClIN | |
| Molecular Weight | 289.50 g/mol | |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| InChI | InChI=1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
| InChIKey | UGLKNANWWDCXKD-UHFFFAOYSA-N | |
| SMILES | C1=CC2=C(C=C1I)C(=CC=N2)Cl |
Synthesis of Quinolines: General Methodologies
Doebner-von Miller Reaction
This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid, such as polyphosphoric acid or sulfuric acid, and an oxidizing agent. For the synthesis of a 6-iodoquinoline derivative, 4-iodoaniline would be a suitable starting material.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. Subsequent decarboxylation and chlorination steps could potentially lead to the desired this compound.
General Experimental Workflow for Quinoline Synthesis
The following diagram illustrates a generalized workflow for the synthesis of quinoline derivatives, which could be adapted for this compound.
2-Chloro-6-iodoquinoline synthesis starting materials
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 2-position, an iodine atom at the 6-position suitable for cross-coupling reactions, and the versatile quinoline scaffold make it a strategic starting material for the synthesis of complex molecular architectures. This guide provides a detailed overview of a robust and common synthetic pathway for preparing this compound, focusing on the necessary starting materials, experimental protocols, and quantitative data.
Core Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the quinoline core via a cyclization reaction, followed by a chlorination step to install the chloro group at the 2-position.
-
Quinolone Formation (Conrad-Limpach Synthesis) : This classical method involves the condensation of an appropriately substituted aniline, in this case, 4-iodoaniline , with a β-ketoester such as ethyl acetoacetate. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes a high-temperature thermal cyclization to yield the corresponding 6-iodo-4-hydroxy-2-methylquinoline. This product exists predominantly in its more stable tautomeric form, 6-iodo-4-methyl-1H-quinolin-2-one .[1][2][3]
-
Deoxychlorination : The hydroxyl group of the quinolone intermediate is subsequently replaced with a chlorine atom using a deoxychlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation, converting the 2-quinolone into the target This compound .[4][5][6]
Caption: Synthetic workflow for this compound.
Primary Starting Materials
The selection of high-quality starting materials is critical for the successful synthesis of the target compound. The primary precursors for this pathway are detailed below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 540-37-4 | Light brown to purple crystalline solid |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Colorless liquid |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Colorless to pale yellow fuming liquid |
Experimental Protocols
The following protocols are adapted from established and reliable procedures for quinoline synthesis, such as the Gould-Jacobs reaction followed by chlorination, which shares mechanistic similarities with the Conrad-Limpach pathway.[5]
Step 1: Synthesis of 6-Iodo-4-methyl-1H-quinolin-2-one (Intermediate)
This procedure follows the principles of the Conrad-Limpach synthesis, involving an initial condensation followed by thermal cyclization.
Materials:
-
4-Iodoaniline (1.0 mol, 219.0 g)
-
Ethyl acetoacetate (1.0 mol, 130.1 g, approx. 127.5 mL)
-
Dowtherm A (high-boiling solvent, mixture of biphenyl and diphenyl ether) or Mineral Oil (1 L)
-
Ethanol
-
Hydrochloric acid (10%)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-iodoaniline in ethanol. Add ethyl acetoacetate and a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄). Stir the mixture at room temperature for 2-4 hours to form the ethyl 3-(4-iodoanilino)but-2-enoate intermediate. The progress can be monitored by TLC.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To a 2-L flask equipped with a mechanical stirrer and a reflux condenser, add the crude intermediate and 1 L of Dowtherm A. Heat the mixture to reflux (approx. 250-260 °C) with vigorous stirring for 1-2 hours.
-
Work-up: Cool the reaction mixture to below 100 °C and pour it into a large beaker containing 1 L of hexane or petroleum ether to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and then with a small amount of cold ethanol.
-
Purification: The crude solid can be recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 6-iodo-4-methyl-1H-quinolin-2-one.
Step 2: Synthesis of 2-Chloro-6-iodo-4-methylquinoline (Final Product)
This protocol describes the chlorination of the 2-quinolone intermediate using phosphorus oxychloride.
Materials:
-
6-Iodo-4-methyl-1H-quinolin-2-one (0.5 mol, 149.5 g)
-
Phosphorus oxychloride (POCl₃) (1.5 mol, 230 g, approx. 140 mL)
-
Ice
-
Sodium hydroxide solution (10%)
-
Ether or Dichloromethane
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the 6-iodo-4-methyl-1H-quinolin-2-one in phosphorus oxychloride.
-
Reaction: Gently heat the mixture to reflux (approx. 105-110 °C) and maintain it for 2-3 hours. The reaction should become a clear solution.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Very cautiously, pour the cooled reaction residue onto a large volume of crushed ice with stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.
-
Neutralization: Once the quench is complete, neutralize the acidic aqueous solution with 10% sodium hydroxide solution until the mixture is basic (pH > 8). This will precipitate the crude product.
-
Extraction: Extract the product into a suitable organic solvent like ether or dichloromethane (3 x 200 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting solid can be purified by recrystallization from a solvent such as ethanol or hexane to afford pure 2-chloro-6-iodo-4-methylquinoline.
Quantitative Data Summary
The following table summarizes the key parameters for the two-step synthesis. Yields are based on analogous, well-documented procedures and may vary based on specific experimental conditions and scale.[5]
| Step | Reaction | Key Reagents | Conditions | Typical Yield |
| 1 | Conrad-Limpach Synthesis | 4-Iodoaniline, Ethyl Acetoacetate | Thermal cyclization in Dowtherm A, ~250 °C, 1-2 h | 80-90% |
| 2 | Chlorination | 6-Iodo-4-methyl-1H-quinolin-2-one, POCl₃ | Reflux, ~110 °C, 2-3 h | 70-80% |
References
Spectroscopic Characterization of 2-Chloro-6-iodoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-6-iodoquinoline. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to guide researchers in their own characterization efforts.
Introduction
This compound is a halogenated quinoline derivative. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and functional materials. The presence of both chloro and iodo substituents on the quinoline ring offers unique opportunities for further chemical modification, making it a potentially valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such novel compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of spectroscopic data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.2 - 8.4 | d | ~2.0 | 1H | H-5 |
| ~7.9 - 8.1 | d | ~8.5 | 1H | H-4 |
| ~7.8 - 8.0 | dd | ~8.8, 2.0 | 1H | H-7 |
| ~7.5 - 7.7 | d | ~8.8 | 1H | H-8 |
| ~7.3 - 7.5 | d | ~8.5 | 1H | H-3 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | C-2 |
| ~147 | C-8a |
| ~139 | C-4 |
| ~136 | C-7 |
| ~135 | C-5 |
| ~129 | C-4a |
| ~128 | C-8 |
| ~122 | C-3 |
| ~92 | C-6 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 - 1450 | Strong, multiple bands | C=C and C=N aromatic ring stretching |
| ~1100 - 1000 | Medium to Strong | C-Cl stretch |
| ~850 - 750 | Strong | C-H out-of-plane bending |
| ~600 - 500 | Medium | C-I stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 289/291 | ~100 / ~33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 254 | Moderate | [M-Cl]⁺ |
| 162 | Moderate | [M-I]⁺ |
| 127 | High | [I]⁺ or quinoline fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for small, relatively volatile molecules.
-
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquisition:
-
The sample is ionized in the source (typically at 70 eV for EI).
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
A Technical Guide to 2-Chloro-6-iodoquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among these, halogenated quinolines serve as critical intermediates for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of 2-Chloro-6-iodoquinoline, a versatile building block in pharmaceutical research. We detail its physicochemical properties, present a putative synthesis protocol, summarize its spectroscopic characteristics, and discuss its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This document is intended to be a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
The quinoline scaffold is a privileged structure in drug development, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's pharmacological profile. This compound, with its distinct halogenated structure, offers two reactive sites for further chemical modification. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the iodine atom at the 6-position is ideal for participating in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity makes it a highly valuable intermediate for constructing diverse molecular libraries for drug screening.[1][2]
Physicochemical and Spectroscopic Data
Precise characterization of a chemical intermediate is fundamental for its effective use in multi-step synthesis. This section summarizes the known physical properties and predicted spectroscopic data for this compound.
Physical and Chemical Properties
The key identifying properties of this compound are compiled in the table below. This data is essential for handling, storage, and reaction planning.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 124467-20-5 | [1] |
| Molecular Formula | C₉H₅ClIN | [1] |
| Molecular Weight | 289.50 g/mol | [1] |
| Appearance | Solid (Predicted) | N/A |
| Storage | Store at 0-8°C | [1] |
Spectroscopic Data
While comprehensive, experimentally verified spectra for this compound are not widely available in the public domain, the following tables outline the predicted data based on the analysis of its constituent parts (2-chloroquinoline and 6-iodoquinoline) and general spectroscopic principles.
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃) Note: Chemical shifts (δ) are predicted and may vary. Multiplicities are abbreviated as d (doublet), dd (doublet of doublets), and s (singlet).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 7.4 | d | ~ 8.5 |
| H-4 | ~ 8.0 | d | ~ 8.5 |
| H-5 | ~ 7.9 | d | ~ 8.8 |
| H-7 | ~ 8.2 | dd | ~ 8.8, 1.8 |
| H-8 | ~ 8.4 | d | ~ 1.8 |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃) Note: Chemical shifts are predicted and serve as an estimation.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 151 |
| C-3 | ~ 123 |
| C-4 | ~ 139 |
| C-4a | ~ 128 |
| C-5 | ~ 130 |
| C-6 | ~ 93 |
| C-7 | ~ 137 |
| C-8 | ~ 130 |
| C-8a | ~ 147 |
Table 4: Predicted Key IR Absorptions Note: Frequencies are characteristic ranges for the specified bonds.
| Bond | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=N | Imine (in quinoline ring) | 1620 - 1590 |
| C=C | Aromatic | 1580 - 1450 |
| C-H | Aromatic | 3100 - 3000 |
| C-Cl | Chloro-aromatic | 1100 - 1000 |
| C-I | Iodo-aromatic | 600 - 500 |
Table 5: Predicted Mass Spectrometry Fragmentation Note: Based on common fragmentation patterns of halogenated quinolines.[3][4]
| Adduct | Predicted m/z | Note |
| [M]+ | 289/291 | Molecular ion peak with characteristic isotopic pattern for Chlorine. |
| [M-Cl]+ | 254 | Loss of Chlorine radical. |
| [M-I]+ | 162 | Loss of Iodine radical. |
Synthesis and Experimental Protocols
Putative Synthesis of this compound
This proposed two-step synthesis starts from 4-iodoacetanilide.
Step 1: Vilsmeier-Haack Cyclization to form this compound
The synthesis of the starting material, 2-chloroquinoline-3-carbaldehyde, often utilizes the Vilsmeier-Haack reaction, where an N-phenylacetamide undergoes formylation and cyclization.[5] A similar principle can be applied to a substituted acetanilide.
Experimental Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0-5°C with an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise to the cooled DMF via the dropping funnel with constant stirring. Maintain the temperature below 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Addition of Acetanilide: Add 4-iodoacetanilide (1.0 eq) portion-wise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
General Protocol for Spectroscopic Characterization
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, allowing for a sufficient number of scans to achieve a good signal-to-noise ratio.
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an instrument equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Logical Workflow and Applications
This compound is a strategic intermediate for the synthesis of more complex molecules, leveraging its two distinct reactive sites. The following workflow illustrates its central role in drug discovery.
Synthetic Utility Workflow
The diagram below outlines the logical flow from the starting material to diverse, complex quinoline derivatives, highlighting the utility of this compound as a molecular scaffold.
Caption: Synthetic and application workflow of this compound.
Applications in Drug Discovery
Quinoline derivatives have shown significant potential in various therapeutic areas.
-
Oncology: Many quinoline-based compounds function as kinase inhibitors (e.g., EGFR, VEGFR), topoisomerase inhibitors, or tubulin polymerization inhibitors, making them attractive candidates for anticancer drug development. The ability to introduce diverse substituents onto the this compound core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer targets.
-
Infectious Diseases: The quinoline ring is a key component of well-known antimalarial drugs (e.g., chloroquine) and has been explored for its antibacterial, antifungal, and antiviral properties.[2] Fluoroquinolones, for instance, are a major class of antibiotics.[7] Derivatives of this compound can be screened against a wide range of pathogens to identify new anti-infective agents, potentially overcoming existing resistance mechanisms.[8]
Conclusion
This compound is a high-value chemical intermediate for the pharmaceutical and life sciences industries. Its dual halogenation provides orthogonal reactivity, enabling the synthesis of a wide array of complex derivatives through established synthetic methodologies like nucleophilic substitution and palladium-catalyzed cross-coupling. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and application. As the demand for novel therapeutics continues to grow, versatile building blocks like this compound will remain indispensable tools for researchers and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for 2-Chloro-6-iodoquinoline, a chemical compound utilized in various research and development applications. Due to its potential hazards, strict adherence to the following procedures is imperative to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed[1][2] / H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[3] |
| Allergic Skin Reaction | - | H317: May cause an allergic skin reaction[2] |
| Aquatic Hazard, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H5ClIN[3] |
| Molecular Weight | 289.5 g/mol [3] |
| Appearance | White, Beige, Pale yellow solid[2] |
| Melting Point | 87.0 to 91.0 °C |
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
| Protection Type | Equipment | Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is necessary if there is a risk of splashing. | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1] |
| Skin and Body Protection | Lab coat or chemical-resistant apron. For larger quantities or when generating dust, chemical-resistant coveralls may be necessary. | Wear suitable protective clothing.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used. | Provide appropriate exhaust ventilation at places where dust is formed.[1] |
Storage
Store this compound in a cool, dry, and well-ventilated area.[1][3] Keep the container tightly closed and store it locked up.[2][3] Protect from light.[2]
Experimental Protocols
General Handling
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[1]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the waste according to institutional and local regulations.
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |
Always show the Safety Data Sheet to the attending medical professional.[1]
Disposal Considerations
All waste containing this compound, including contaminated materials, must be treated as hazardous waste.[6] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain or in regular trash.[6]
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Protocol for an Accidental Spill.
References
- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2-CHLORO-6-IODO-QUINOLINE - Safety Data Sheet [chemicalbook.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 2-Chloro-6-iodoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-chloro-6-iodoquinoline, a halogenated quinoline derivative of interest in chemical synthesis and pharmaceutical research. A thorough review of scientific literature and chemical databases reveals a notable absence of specific, experimentally determined quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a robust framework for understanding and determining its solubility. It includes a detailed, generalized experimental protocol for solubility measurement, a structured table to illustrate how such data should be presented, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to systematically approach its characterization and use in various applications.
Introduction
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry and materials science.[1] The physicochemical properties of such compounds, particularly their solubility, are fundamental to their application, influencing factors such as reaction kinetics, purification, formulation, and bioavailability. Understanding the solubility of this compound in different organic solvents is therefore crucial for its effective use in research and development.
Based on its structure—a heterocyclic aromatic ring with both chloro and iodo substituents—this compound is expected to be sparingly soluble in aqueous solutions and exhibit greater solubility in organic solvents.[2] The principle of "like dissolves like" suggests that its solubility will vary depending on the polarity of the solvent.[3][4]
Illustrative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in the public domain. The following table is provided as an illustrative template to demonstrate how experimentally determined solubility data for this compound should be organized and presented for comparative analysis.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data Not Found | Data Not Found |
| N,N-Dimethylformamide (DMF) | 6.4 | Data Not Found | Data Not Found |
| Dichloromethane (DCM) | 3.1 | Data Not Found | Data Not Found |
| Tetrahydrofuran (THF) | 4.0 | Data Not Found | Data Not Found |
| Acetone | 5.1 | Data Not Found | Data Not Found |
| Acetonitrile | 5.8 | Data Not Found | Data Not Found |
| Ethyl Acetate | 4.4 | Data Not Found | Data Not Found |
| Methanol | 5.1 | Data Not Found | Data Not Found |
| Ethanol | 4.3 | Data Not Found | Data Not Found |
| Toluene | 2.4 | Data Not Found | Data Not Found |
| Hexane | 0.1 | Data Not Found | Data Not Found |
Note: This table is a template. The values are not experimental data and should be populated with results from laboratory measurements.
Experimental Protocol for Solubility Determination
The following protocol details a standardized approach for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method.[2]
Objective: To determine the thermodynamic equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., DMSO, DCM, Methanol, etc.)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[2]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a minimum of one hour to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.[2]
-
-
Sample Analysis (Using HPLC/UV-Vis):
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.
-
Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.
-
-
Analysis of Saturated Solution:
-
Carefully withdraw a sample of the clear supernatant from each vial.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is currently lacking in the available literature, this technical guide provides the necessary framework for researchers to systematically determine this critical physicochemical property. By following the detailed experimental protocol and utilizing the provided templates for data presentation and workflow visualization, scientists and drug development professionals can generate the reliable data needed for the effective synthesis, purification, formulation, and biological evaluation of this compound. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities.
References
An In-depth Technical Guide to the Physical Appearance and Stability of 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-iodoquinoline, with a focus on its physical appearance, stability, and the analytical methodologies for its characterization. This document is intended to be a valuable resource for professionals in research, development, and quality control.
Physical and Chemical Properties
This compound is a halogenated quinoline derivative with the molecular formula C₉H₅ClIN and a molecular weight of 289.50 g/mol .[1] It presents as a solid at room temperature.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅ClIN | [1] |
| Molecular Weight | 289.50 g/mol | [1] |
| Physical Appearance | Solid | [2] |
| Melting Point | 185 - 189 °C | |
| Boiling Point | Data not available | |
| Vapor Pressure | 9.56E-05 mmHg at 25°C | [3] |
| Density | 1.919 g/cm³ | [3] |
| Solubility | Data not available; expected to have low solubility in water and be soluble in various organic solvents. |
Stability Profile
Under standard ambient conditions, this compound is a stable compound. For optimal preservation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Incompatible Materials:
-
Strong oxidizing agents
-
Strong bases
-
Acid chlorides
-
Acid anhydrides
Exposure to these substances may lead to decomposition of the compound.
Experimental Protocols
Solubility Determination
A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: An aliquot of the supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
References
Discovery and history of quinoline synthesis
An In-depth Technical Guide to the Discovery and History of Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has spurred the development of numerous synthetic methodologies, leading to a vast array of compounds with significant biological and physical properties.[2][3] This technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, focusing on the core classical methods that remain fundamental to this day. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate application in research and drug development.
The Classical Era of Quinoline Synthesis
The late 19th century was a fertile period for organic chemistry, witnessing the discovery of several foundational reactions for constructing the quinoline core. These named reactions, often born from the burgeoning dye and natural product industries, are still widely used and adapted in modern synthesis.
The Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for the synthesis of quinoline itself.[1][2][4] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene.[2][4]
Reaction Mechanism
The Skraup synthesis proceeds in four main stages:
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[1]
-
Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.[1]
-
Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic quinoline product. Nitrobenzene often serves as the oxidant, being reduced to aniline in the process.[1][2]
References
Methodological & Application
Synthesis of 2-Chloro-6-iodoquinoline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of 2-chloro-6-iodoquinoline, a valuable building block in medicinal chemistry and drug development. The procedure is designed for practical application in a laboratory setting, detailing the synthesis of the intermediate, 6-iodo-2(1H)-quinolone, followed by its subsequent chlorination.
Introduction
Quinoline derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The targeted functionalization of the quinoline scaffold allows for the fine-tuning of these activities. This compound serves as a versatile intermediate, with the chloro and iodo substituents providing orthogonal handles for further chemical modification, such as nucleophilic substitution and cross-coupling reactions, respectively. This protocol outlines a reliable and reproducible synthetic route to this key intermediate.
Overall Reaction Scheme
The synthesis of this compound is achieved in two primary steps:
-
Step 1: Conrad-Limpach Synthesis of 6-iodo-2(1H)-quinolone. This step involves the reaction of 4-iodoaniline with ethyl acetoacetate to form an enamine intermediate, which is then cyclized at high temperature to yield the quinolone core.
-
Step 2: Chlorination of 6-iodo-2(1H)-quinolone. The hydroxyl group of the quinolone tautomer is converted to a chloro group using phosphorus oxychloride (POCl₃), a standard and effective chlorinating agent for such heterocyclic systems.
Experimental Protocols
Step 1: Synthesis of 6-iodo-2(1H)-quinolone
This procedure follows the principles of the Conrad-Limpach quinoline synthesis.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 10.0 g | 45.65 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.55 mL | 50.22 |
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | 100 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1 mL | - |
Procedure:
-
Formation of the Anilinocrotonate Intermediate:
-
In a 250 mL round-bottom flask, combine 4-iodoaniline (10.0 g, 45.65 mmol) and ethyl acetoacetate (6.55 mL, 50.22 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (approx. 5 drops).
-
Stir the mixture at room temperature for 2 hours. The reaction is typically exothermic and may become a solid mass.
-
The crude ethyl 3-(4-iodoanilino)crotonate can be used directly in the next step or purified by recrystallization from ethanol.
-
-
Thermal Cyclization:
-
In a separate 500 mL three-necked flask equipped with a mechanical stirrer and a condenser, heat Dowtherm A (100 mL) to 250 °C.
-
Slowly add the crude ethyl 3-(4-iodoanilino)crotonate from the previous step to the hot Dowtherm A with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 1 hour.
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully pour the mixture into a beaker containing 200 mL of hexanes to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with hexanes (3 x 50 mL) and then with ethanol (2 x 30 mL) to remove residual Dowtherm A and impurities.
-
Dry the product under vacuum to yield 6-iodo-2(1H)-quinolone as a solid.
-
Expected Yield: 70-80%
Step 2: Synthesis of this compound
This procedure employs phosphorus oxychloride for the deoxychlorination of the quinolone intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-iodo-2(1H)-quinolone | C₉H₆INO | 271.05 | 5.0 g | 18.44 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 15 mL | 163.6 |
| Crushed Ice | H₂O | 18.02 | ~200 g | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Chlorination Reaction:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (e.g., connected to a bubbler with mineral oil or a base trap), add 6-iodo-2(1H)-quinolone (5.0 g, 18.44 mmol).
-
Carefully add phosphorus oxychloride (15 mL, 163.6 mmol) to the flask.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~200 g) in a large beaker (at least 1 L). This quenching step is highly exothermic.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product as a solid.
-
Expected Yield: 85-95%
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthetic workflow for this compound.
Concluding Remarks
This protocol provides a detailed and practical guide for the synthesis of this compound. The two-step approach is robust and utilizes standard organic chemistry techniques, making it accessible for researchers in various fields. The final product is a key intermediate for the development of novel, biologically active compounds. Adherence to safety precautions, particularly when handling phosphorus oxychloride, is essential for the successful and safe execution of this synthesis.
Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-iodoquinoline is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds used in medicinal chemistry and materials science.[1] Its structure features two halogen atoms with distinct reactivities, enabling highly regioselective functionalization. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[2][3] This reactivity difference allows for the selective Suzuki-Miyaura coupling at the 6-position, leaving the C2-chloro substituent intact for subsequent transformations. This stepwise approach provides an efficient and modular route to novel 2,6-disubstituted quinoline derivatives, which are core structures in many pharmacologically active compounds.[1]
Regioselective Functionalization Strategy
The synthetic strategy hinges on the established reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed reactions: C-I > C-Br > C-Cl.[2][3] By carefully selecting the reaction conditions, an aryl or heteroaryl group can be selectively introduced at the C-6 position of this compound. The resulting 2-chloro-6-arylquinoline intermediate can then be subjected to a second, often more forcing, cross-coupling reaction to modify the C-2 position.
Caption: Logical workflow for the sequential functionalization of this compound.
Comparative Data: Catalytic Systems and Conditions
Achieving high yield and selectivity in the Suzuki-Miyaura coupling reaction is critically dependent on the choice of catalyst, base, and solvent. The following table summarizes common conditions reported for the selective coupling of analogous polyhalogenated heterocycles, providing a strong starting point for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | PPh₃ (in catalyst) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 90 - 120 | 70 - 95 | [4] |
| Pd(PPh₃)₄ (2.5-5) | PPh₃ (in catalyst) | K₂CO₃ (1.35) | Toluene or DME / H₂O | 85 - 100 | 77 - 88 | [5] |
| PdCl₂(dppf) (2-5) | dppf (in catalyst) | K₃PO₄ (2) | 1,4-Dioxane / H₂O (4:1) | 85 - 100 | 80 - 95 | [6] |
| Pd(OAc)₂ (2) / PPh₃ (4) | PPh₃ | Na₂CO₃ (2) | Toluene / EtOH / H₂O | 90 | >80 | [3] |
| Pd/C (5) | None (heterogeneous) | Na₂CO₃ (2) | DME / H₂O (1:1) | 25 | 85 - 98 | [7] |
Experimental Protocols
This section provides a detailed, generalized protocol for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid to the 6-position of this compound.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[3]
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base (e.g., potassium carbonate).[2]
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure all oxygen is removed from the vessel.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄) to the flask.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) to the flask. The total volume should be sufficient to create a stirrable slurry.[2]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete when the this compound starting material is no longer observed (usually 4-16 hours).[2][3]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[2]
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous sodium sulfate.[2][3]
-
Concentration and Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-chloro-6-arylquinoline product.[2]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8] The key steps are oxidative addition of the palladium into the carbon-iodine bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[6][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2][10]
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
Application Notes and Protocols: 2-Chloro-6-iodoquinoline as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-iodoquinoline is a strategically functionalized heterocyclic compound that serves as a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and an iodine atom at the 6-position, offers orthogonal reactivity that can be exploited for the differential introduction of various substituents. This allows for the systematic construction of diverse molecular libraries and the optimization of lead compounds in drug discovery programs. The quinoline core itself is a well-established pharmacophore present in numerous approved drugs, known for its ability to mimic the purine scaffold of ATP and interact with the hinge region of kinase enzymes.[1][2]
The chloro and iodo substituents on the this compound scaffold provide distinct advantages for synthetic diversification. The iodine at the C-6 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl moieties. The chlorine at the C-2 position, being less reactive in these cross-coupling reactions, can be subsequently displaced through nucleophilic aromatic substitution (SNAr) to introduce a variety of side chains, often crucial for modulating potency, selectivity, and pharmacokinetic properties of the final compounds. This differential reactivity is key to the strategic synthesis of complex molecules targeting various biological pathways.
Application Note 1: Scaffold for Novel Kinase Inhibitors
The this compound scaffold is particularly well-suited for the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Quinoline-based compounds have been successfully developed as inhibitors of key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4]
The general strategy involves utilizing the 6-iodo position for introducing larger, often aromatic, substituents via Suzuki or Sonogashira coupling to occupy the hydrophobic regions of the ATP-binding pocket. The 2-chloro position can then be functionalized with smaller, often amine-containing, side chains that can form critical hydrogen bond interactions with the hinge region of the kinase.
Quantitative Data Summary: Inhibitory Activity of Structurally Related Iodoquinazoline Derivatives
Table 1: Inhibitory Activity of Representative Iodoquinazoline Derivatives against EGFR
| Compound ID | Modification | Target Kinase | IC50 (µM) |
| 9c | N-alkyl substituted iodoquinazoline | EGFRWT | 0.25 |
| 9c | N-alkyl substituted iodoquinazoline | EGFRT790M | 0.30 |
| Lapatinib | (Reference Drug) | EGFR | 0.05 |
Data extracted from studies on iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors.[5]
Table 2: Inhibitory Activity of Representative Iodoquinazoline Derivatives against VEGFR-2
| Compound ID | Modification | Target Kinase | IC50 (µM) |
| 9c | N-alkyl substituted iodoquinazoline | VEGFR-2 | 0.20 |
| Sorafenib | (Reference Drug) | VEGFR-2 | 0.09 |
Data extracted from studies on iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations used to functionalize the this compound scaffold.
Protocol 1: Sonogashira Coupling of this compound
This protocol describes the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne to the 6-iodo position of this compound. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 6-position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (TEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Add the anhydrous, degassed solvent, followed by triethylamine (3 equivalents).
-
Add the terminal alkyne (1.2 equivalents) to the reaction mixture.
-
Seal the flask and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-6-alkynylquinoline derivative.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol details the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to the 6-iodo position of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (0.05 equivalents)
-
Base (e.g., Sodium carbonate, Potassium carbonate, or Cesium carbonate) (2-3 equivalents)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Seal the flask and heat the reaction mixture with stirring (typically 80-100 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6-aryl/heteroarylquinoline derivative.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-6-substituted-quinolines
This protocol describes the displacement of the chlorine atom at the 2-position of a 6-substituted quinoline with a nucleophile, typically an amine.
Materials:
-
2-Chloro-6-substituted-quinoline (from Protocol 1 or 2)
-
Amine nucleophile (1.5-2 equivalents)
-
Solvent (e.g., n-Butanol, Ethanol, or DMF)
-
Optional: Acid catalyst (e.g., HCl) or base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel with a condenser
Procedure:
-
To a reaction vessel, add the 2-chloro-6-substituted-quinoline (1 equivalent) and the amine nucleophile (1.5-2 equivalents).
-
Add the solvent and, if required, the acid catalyst or base.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired 2-amino-6-substituted-quinoline derivative.
Mandatory Visualizations
Experimental Workflow
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Kinase Inhibitors from 2-Chloro-6-iodoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of a novel class of potential kinase inhibitors derived from the versatile 2-chloro-6-iodoquinoline scaffold. The differential reactivity of the two halogen atoms on the quinoline core allows for a regioselective and sequential functionalization strategy, enabling the creation of diverse chemical libraries for screening against various kinase targets. This document outlines the synthetic methodologies, experimental protocols, and biological evaluation techniques relevant to the discovery and development of potent and selective kinase inhibitors.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the structural backbone of numerous approved kinase inhibitors used in oncology and other therapeutic areas.[1] The quinoline scaffold serves as an excellent template for designing molecules that can effectively compete with ATP for binding to the kinase active site.[2] The this compound building block is particularly advantageous due to the distinct reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst, allowing for selective modification at the 6-position, while the less reactive carbon-chlorine bond at the 2-position can be functionalized in a subsequent step. This sequential approach provides a powerful tool for generating a wide array of substituted quinoline derivatives for structure-activity relationship (SAR) studies.
Synthetic Strategy
The primary synthetic route for elaborating the this compound core involves a two-step sequence of palladium-catalyzed cross-coupling reactions. The initial step typically involves a Suzuki or Sonogashira coupling at the more reactive 6-position (C-I bond). The subsequent functionalization at the 2-position (C-Cl bond) is often achieved through a Buchwald-Hartwig amination reaction. This strategy allows for the introduction of a diverse range of substituents at both positions, which is crucial for optimizing kinase inhibitory activity and selectivity.
Caption: General synthetic workflow for kinase inhibitors from this compound.
Data Presentation: Representative Kinase Inhibitory Activity
The following tables summarize the in-vitro inhibitory activities of representative quinoline-based kinase inhibitors against key oncogenic kinases. This data is compiled from various studies on substituted quinoline scaffolds and serves as a reference for the potential efficacy of derivatives synthesized from this compound.
Table 1: Inhibitory Activity of Representative 6-Substituted-4-anilinoquinoline Derivatives against EGFR
| Compound ID | R Group at C6 | EGFR IC₅₀ (nM) | Reference |
| 1a | -H | >1000 | [3] |
| 1b | -OCH₃ | 64 | [3] |
| 1c | -C≡C-CH₂OH | 14 | [4][5] |
| 1d | Thiophen-2-yl | 0.49 | [3] |
Table 2: Inhibitory Activity of Representative 4,6,7-Substituted Quinoline Derivatives against c-Met
| Compound ID | C6-Substitution | c-Met IC₅₀ (nM) | Reference |
| Cabozantinib | Cyclopropanecarboxamide | 40 | [3] |
| 2a | - | 19 | [3] |
| 2b | - | 64 | [3] |
Table 3: Inhibitory Activity of Representative Quinoline Derivatives against VEGFR-2
| Compound ID | Quinoline Core | VEGFR-2 IC₅₀ (nM) | Reference |
| Ki8751 | 1-(2-Substituted-4-(quinolin-4-yloxy)phenyl)urea | 0.9 | [6] |
| 3a | 6,7-Dimethoxy-4-anilinoquinazoline | 16 | [7] |
Experimental Protocols
The following are detailed methodologies for the key synthetic transformations and biological assays.
Protocol 1: Suzuki-Miyaura Coupling at the 6-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (0.015 equivalents)
-
XPhos (0.031 equivalents)
-
K₃PO₄ (3 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1 equivalent), the arylboronic acid, K₃PO₄, XPhos, and Pd₂(dba)₃.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-6-arylquinoline.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling at the 6-Position
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (TEA)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried flask under an argon atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF or DMF, followed by triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-6-alkynylquinoline.
Protocol 3: Buchwald-Hartwig Amination at the 2-Position
This protocol details the palladium-catalyzed amination of the 2-chloro-6-substituted-quinoline intermediate with a primary or secondary amine.
Materials:
-
2-Chloro-6-(aryl/alkynyl)quinoline
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
BINAP (0.03 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂, BINAP, and NaOt-Bu.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by the 2-chloro-6-substituted-quinoline (1 equivalent) and the amine.
-
Seal the tube and heat the reaction mixture at 80-110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-amino-6-substituted-quinoline.
Protocol 4: In Vitro Kinase Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the activity of a target kinase and the inhibitory potential of the synthesized quinoline derivatives.[6]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and the diluted compounds.
-
Initiate the kinase reaction by adding ATP (the final concentration should be at or near the Kₘ for the kinase).
-
Incubate the plate at room temperature for 30-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Relevant Signaling Pathways
Quinoline-based kinase inhibitors frequently target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the EGFR and VEGFR pathways. The diagram below illustrates a simplified representation of these pathways.
Caption: Simplified EGFR and VEGFR signaling pathways targeted by quinoline inhibitors.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The strategic and sequential functionalization of this building block through robust palladium-catalyzed cross-coupling reactions allows for the generation of diverse and complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to explore this promising chemical space in the pursuit of new and effective therapeutics targeting a range of kinases implicated in various diseases.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Doebner-von Miller Reaction in Substituted Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Doebner-von Miller reaction is a classic and versatile method for the synthesis of substituted quinolines.[1] This reaction involves the condensation of an aromatic amine (typically an aniline) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. This makes the Doebner-von Miller reaction a valuable tool in drug discovery and development. These application notes provide detailed protocols and data for the synthesis of substituted quinolines using this reaction.
Reaction Mechanism
The precise mechanism of the Doebner-von Miller reaction has been a subject of extensive research. A widely accepted pathway, supported by carbon isotope scrambling experiments, is the fragmentation-recombination mechanism.[1][2][3] The key steps are:
-
Conjugate Addition: The reaction initiates with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[1]
-
Fragmentation: The resulting intermediate undergoes fragmentation to form an imine and a saturated ketone.[1][2]
-
Recombination: These fragments then recombine to generate a new conjugated imine.[1][2]
-
Second Conjugate Addition: A second molecule of aniline adds to the newly formed imine.[1]
-
Cyclization and Aromatization: Subsequent intramolecular electrophilic cyclization, followed by elimination and oxidation (often by air or another oxidizing agent present in the reaction mixture), leads to the final substituted quinoline product.[1]
// Reactants Aniline [label="Aniline"]; Carbonyl [label="α,β-Unsaturated Carbonyl"];
// Intermediates ConjugateAdduct [label="Conjugate Adduct", fillcolor="#FBBC05"]; Imine [label="Imine Fragment", fillcolor="#EA4335"]; Ketone [label="Saturated Ketone\nFragment", fillcolor="#EA4335"]; NewImine [label="Recombined Imine", fillcolor="#34A853"]; SecondAdduct [label="Second Aniline Adduct", fillcolor="#FBBC05"]; CyclizedIntermediate [label="Cyclized Intermediate", fillcolor="#FBBC05"]; Dihydroquinoline [label="Dihydroquinoline", fillcolor="#FBBC05"]; Quinoline [label="Substituted Quinoline", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Aniline -> ConjugateAdduct [label="1. Conjugate Addition"]; Carbonyl -> ConjugateAdduct; ConjugateAdduct -> Imine [label="2. Fragmentation"]; ConjugateAdduct -> Ketone [label="2. Fragmentation"]; Imine -> NewImine [label="3. Recombination"]; Ketone -> NewImine; NewImine -> SecondAdduct [label="4. Second Aniline\nAddition"]; Aniline -> SecondAdduct; SecondAdduct -> CyclizedIntermediate [label="5. Cyclization"]; CyclizedIntermediate -> Dihydroquinoline [label="Elimination"]; Dihydroquinoline -> Quinoline [label="Oxidation"]; } caption: "Doebner-von Miller Reaction Mechanism"
Data Presentation
The yield of the Doebner-von Miller reaction is influenced by various factors, including the nature of the substituents on the aniline and the carbonyl compound, the choice of acid catalyst, and the reaction conditions. The following tables summarize some reported quantitative data.
Table 1: Effect of Acid Catalyst on the Yield of 2-Carboxy-4-phenylquinoline
| Entry | Acid Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ (10 mol%) | Dichloromethane | 48 | 18 |
| 2 | Hydrochloric Acid | Dichloromethane | 48 | 0 |
| 3 | Hydrogen Chloride (gas) | Toluene | 24 | 0 |
| 4 | Sulfuric Acid | Toluene | 24 | 0 |
| 5 | Trifluoroacetic Acid (TFA) | - | 12 | 61 |
| 6 | Trifluoroacetic Acid (TFA) | Toluene | 12 | 35 |
| Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[4] |
Table 2: Synthesis of Various Quinolines using a Silver(I)-Exchanged Montmorillonite K10 Catalyst
| Aniline | α,β-Unsaturated Aldehyde | Product | Yield (%) |
| Aniline | Crotonaldehyde | 2-Methylquinoline | 85 |
| Aniline | Cinnamaldehyde | 2-Phenylquinoline | 89 |
| 4-Methylaniline | Crotonaldehyde | 2,6-Dimethylquinoline | 82 |
| 4-Methoxyaniline | Crotonaldehyde | 6-Methoxy-2-methylquinoline | 78 |
| 4-Chloroaniline | Crotonaldehyde | 6-Chloro-2-methylquinoline | 75 |
| This approach represents a green chemistry modification of the Doebner-von Miller reaction.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline (Quinaldine)
This protocol is a classic example of the Doebner-von Miller reaction and includes measures to minimize common side reactions like tar formation.
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution (concentrated)
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition is crucial to prevent the polymerization of crotonaldehyde, a common cause of tar formation.
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Green Synthesis of Substituted Quinolines using a Solid Acid Catalyst
This protocol utilizes a recyclable solid acid catalyst, offering a more environmentally friendly approach.
Materials:
-
Substituted Aniline (1.0 mmol)
-
α,β-Unsaturated Aldehyde (1.2 mmol)
-
Silver(I)-exchanged Montmorillonite K10 catalyst (0.05 g)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, mix the substituted aniline (1.0 mmol), the α,β-unsaturated aldehyde (1.2 mmol), and the Ag(I)-exchanged Montmorillonite K10 catalyst (0.05 g).
-
Heating: Heat the solvent-free mixture at 100°C for 3 hours.
-
Workup:
-
After cooling to room temperature, add ethyl acetate to the reaction mixture.
-
Filter the catalyst. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Experimental Workflow
The general workflow for a Doebner-von Miller synthesis involves several key stages, from reaction setup to product purification.
// Workflow Stages Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Aniline, Acid, Solvent)", fillcolor="#FBBC05"]; Heating [label="Heat to Reflux", fillcolor="#FBBC05"]; Addition [label="Slow Addition of\nα,β-Unsaturated Carbonyl", fillcolor="#EA4335"]; Reflux [label="Continued Reflux\n(Monitor by TLC)", fillcolor="#FBBC05"]; Workup [label="Workup\n(Cool, Neutralize, Extract)", fillcolor="#34A853"]; Purification [label="Purification\n(Distillation or Chromatography)", fillcolor="#34A853"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Heating; Heating -> Addition; Addition -> Reflux; Reflux -> Workup; Workup -> Purification; Purification -> End; } caption: "General Experimental Workflow"
Troubleshooting
-
Tar Formation: This is the most common issue, often caused by the polymerization of the α,β-unsaturated carbonyl compound.[4] To mitigate this, add the carbonyl compound slowly to the heated reaction mixture. Using a biphasic solvent system can also help by sequestering the carbonyl compound in the organic phase.[5]
-
Low Yield: Low yields can result from incomplete reaction or product degradation under harsh acidic conditions.[6] Ensure the use of freshly distilled reagents and optimize the reaction time and temperature. The choice and concentration of the acid catalyst are also critical.[4]
-
Incomplete Oxidation: The final step is the oxidation of a dihydroquinoline intermediate. If this is incomplete, the product will be contaminated with partially hydrogenated derivatives. Ensure sufficient oxidant is present (often atmospheric oxygen is enough, but other oxidants can be added).
Conclusion
The Doebner-von Miller reaction remains a highly relevant and practical method for the synthesis of a wide array of substituted quinolines. Its application in the preparation of key intermediates for drug development underscores its importance. By carefully controlling reaction conditions and considering modern, greener alternatives, researchers can effectively utilize this reaction to access valuable quinoline-based compounds.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
Friedländer Synthesis of Functionalized Quinolines: Application Notes and Protocols for Researchers
Introduction
The Friedländer synthesis, a classic condensation reaction, provides a direct and versatile method for the preparation of quinoline derivatives. First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to form the quinoline ring system.[1] The reaction can be catalyzed by acids, bases, or Lewis acids, and modern adaptations have introduced a variety of catalysts to improve yields and reaction conditions.[2][3]
Quinolines are a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5] This document provides detailed application notes, experimental protocols, and data for the synthesis of functionalized quinolines via the Friedländer annulation, with a focus on its application in drug discovery and development for researchers, scientists, and drug development professionals.
Reaction Mechanism
The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions. The initial step can be either an aldol-type condensation or the formation of a Schiff base.[2]
-
Aldol Condensation Pathway: A 2-amino substituted carbonyl compound reacts with another carbonyl compound in a rate-limiting step to form an aldol adduct. This intermediate then undergoes dehydration via an elimination reaction to form an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes and loses another molecule of water to yield the quinoline derivative.[2]
-
Schiff Base Pathway: The initial step is the formation of a Schiff base between the 2-amino substituted carbonyl compound and the second carbonyl compound. This is followed by an intramolecular aldol reaction and subsequent elimination of water to form the final quinoline product.[2]
Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway
The quinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. A significant area of interest is the development of quinoline-based inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. Aberrant activation of this pathway promotes cell growth, proliferation, and survival, making it a prime target for anticancer drug development.
Certain functionalized quinolines have been shown to act as potent inhibitors of mTOR, a key protein kinase in this pathway. Specifically, some quinoline derivatives function as dual mTORC1 and mTORC2 inhibitors, effectively blocking the entire mTOR kinase-dependent signaling cascade.[6] This inhibition can induce apoptosis (programmed cell death) in cancer cells, highlighting the therapeutic potential of quinolines synthesized via the Friedländer reaction.[6][7]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline [label="Quinoline Derivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> Akt [label="Activates"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Downstream; Quinoline -> mTORC1 [color="#EA4335", label="Inhibits"]; Quinoline -> mTORC2 [color="#EA4335", label="Inhibits"]; } . Caption: Quinoline derivative inhibiting the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of functionalized quinolines using the Friedländer reaction under various catalytic conditions.
Protocol 1: Catalyst-Free Synthesis of 1,2,3,4-Tetrahydroacridine
This protocol describes a green and efficient method for the synthesis of a quinoline derivative in water without a catalyst.[4]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)
-
Cyclohexanone (1.2 mmol, 117.8 mg, 124 µL)
-
Deionized water (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1.0 mmol), cyclohexanone (1.2 mmol), and deionized water (5 mL).[4]
-
Heat the reaction mixture to 70°C and stir vigorously for 3 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
This protocol outlines the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 152 µL)
-
p-Toluenesulfonic acid (5.8 mmol, 1.0 g)
-
Water (5 mL)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and p-toluenesulfonic acid (5.8 mmol) in water (5 mL).[5]
-
Stir the mixture at reflux for 4 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture.
-
Wash the precipitate with water (15 mL).
-
Recrystallize the crude product from an ethanol/water (1:2) mixture to afford the pure product.[5]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis of 2-Methyl-4-styrylquinolines
This protocol describes a rapid and efficient synthesis of styryl-substituted quinolines using microwave irradiation.[8]
Materials:
-
1-(2-Aminophenyl)-3-arylprop-2-en-1-one (chalcone derivative) (1.0 mmol)
-
Acetone (excess)
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, dissolve the 1-(2-aminophenyl)-3-arylprop-2-en-1-one (1.0 mmol) in an excess of acetone.
-
Add glacial acetic acid as a catalyst.
-
Subject the reaction mixture to microwave irradiation at a suitable power to maintain a temperature of 373 K (100 °C) for a specified time (typically 5-15 minutes).[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess acetone and acetic acid under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-4-styrylquinoline.
Data Presentation
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Friedländer synthesis. The following tables summarize quantitative data from various studies for the synthesis of specific quinoline derivatives.
Table 1: Comparison of Catalysts for the Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Water | Reflux | 4 | 75[5] |
| Zr(OTf)₄ | Ethanol/Water | 60 | 0.5 - 2 | >88[3] |
| In(OTf)₃ | Solvent-free | Not specified | Not specified | 75-92 |
| [Cu₃(BTC)₂] (MOF) | Not specified | 80 | 2 | 80[3] |
Table 2: Comparison of Reaction Conditions for Friedländer Synthesis
| Starting Materials | Catalyst/Conditions | Solvent | Time | Yield (%) |
| 2-Aminobenzaldehyde + Cyclohexanone | None | Water | 3 h | 97[4] |
| 2-Aminobenzophenone + Ethyl acetoacetate | p-Toluenesulfonic acid | Water | 4 h | 75[5] |
| 1-(2-Aminophenyl)-3-arylprop-2-en-1-one + Acetone | Acetic Acid / Microwave | None | 5-15 min | 77-94[8] |
| 2-Aminoaryl ketones + α-Methylene ketones | Fe₃O₄@Urea/HITh-SO₃H MNPs | Ethanol | 2 h | 68-96 |
Experimental Workflow
The general experimental workflow for the Friedländer synthesis of functionalized quinolines is outlined below.
Conclusion
The Friedländer synthesis remains a highly relevant and powerful tool for the synthesis of functionalized quinolines. Its versatility in terms of starting materials and reaction conditions, coupled with modern advancements in catalysis, allows for the efficient production of diverse quinoline libraries. These compounds are of significant interest to the drug development community, particularly as potential anticancer agents targeting critical signaling pathways like the PI3K/Akt/mTOR cascade. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize and adapt the Friedländer synthesis for their specific research goals.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 8. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling reactions of 2-chloro-6-iodoquinoline. This bifunctional heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for regioselective functionalization at the C-6 position, leaving the C-2 chloro-substituent available for subsequent transformations. This sequential approach enables the synthesis of a diverse library of disubstituted quinolines, which are valuable scaffolds for the development of novel therapeutic agents and functional materials.
Principle of Regioselectivity
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond, which influences the rate-determining oxidative addition step in the catalytic cycle. For this compound, the C-I bond at the 6-position is significantly weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 2-position. Consequently, by carefully selecting the reaction conditions, highly selective cross-coupling at the C-6 position can be achieved.
Data Presentation: Regioselective Cross-Coupling at the C-6 Position
The following tables summarize representative conditions and expected yields for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions at the C-6 position of this compound.
Note: The following data is compiled from established protocols for structurally analogous dihalogenated heterocycles and serves as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 12 | 80-90 |
| 4 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 110 | 8 | 85-95 |
Table 2: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | >90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | RT | 4 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 50 | 8 | 80-90 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Dioxane | 70 | 12 | 85-95 |
Table 3: Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 85-95 |
| 4 | Piperidine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Toluene | 100 | 20 | 80-90 |
Table 4: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | - | NaOAc | DMAc | 120 | 18 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | NMP | 110 | 24 | 70-80 |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Acetonitrile | 80 | 16 | 75-85 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 291.5 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress. Upon completion (typically 12-16 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-phenylquinoline.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 291.5 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.
-
Stir the mixture at 60 °C.
-
Monitor the reaction progress. Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-(phenylethynyl)quinoline.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 291.5 mg)
-
Morpholine (1.2 mmol, 104 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Finally, add the morpholine via syringe.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the mixture for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain 4-(2-chloroquinolin-6-yl)morpholine.
Protocol 4: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 291.5 mg)
-
Styrene (1.5 mmol, 156 mg, 172 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg, 279 µL)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into water (50 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield (E)-2-chloro-6-styrylquinoline.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for the sequential functionalization of this compound.
The Promising Role of 2-Chloro-6-Iodoquinoline in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. The introduction of halogen substituents, such as chlorine and iodine, can modulate the physicochemical and biological properties of these molecules, often enhancing their anticancer activity. This document provides a detailed overview of the application of the 2-chloro-6-iodoquinoline scaffold in the discovery of novel anticancer agents. While direct studies on derivatives of this compound are emerging, this report compiles and extrapolates data from closely related 2-chloroquinoline and other halogenated quinoline analogs to provide a comprehensive guide for researchers in this field. These compounds have shown promise by targeting various cancer cell lines and key signaling pathways involved in tumorigenesis.
Data Presentation: Anticancer Activity of Halogenated Quinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of various derivatives conceptually related to the this compound scaffold against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 2-Chloro-3-substituted Quinoline | Hep-G2 (Liver) | 22.0 ± 1.57 | [1] |
| PC3 (Prostate) | 28.3 ± 2.32 | [1] | ||
| HCT-116 (Colon) | 29.7 ± 3.20 | [1] | ||
| 3b | 2-Chloro-3-substituted Quinoline | MCF-7 (Breast) | 27.0 ± 2.38 | [1] |
| 7b | 2-Chloro-3-substituted Quinoline | Hep-G2 (Liver) | 22.9 ± 1.81 | [1] |
| MCF-7 (Breast) | 28.2 ± 3.37 | [1] | ||
| PC3 (Prostate) | 18.8 ± 2.07 | [1] | ||
| HCT-116 (Colon) | 15.8 ± 1.30 | [1] | ||
| IQL | Iodoquinoline Derivative Ligand | MCF-7 (Breast) | 117.60 ± 1.098 | [2] |
| CuL | Copper Complex of Iodoquinoline Derivative | MCF-7 (Breast) | 43.82 ± 2.351 | [2] |
| 10d | Quinoline-amidrazone Hybrid (from 6-aminoquinoline) | A549 (Lung) | 43.1 | [3] |
| 10g | Quinoline-amidrazone Hybrid (from 6-aminoquinoline) | MCF-7 (Breast) | 59.1 | [3] |
| 18j | 6-bromo/6-chloro-quinolyl hydrazone | NCI-60 Panel (various) | GI50: 0.33 - 4.87 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hep-G2, MCF-7, PC3, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium (DMEM/RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a dose-response curve fitting software.
Topoisomerase I (Topo I) Inhibition Assay (ELISA-based)
This assay is used to determine the inhibitory effect of the compounds on Topoisomerase I, a key enzyme in DNA replication and a target for many anticancer drugs.
Materials:
-
Human Topo I enzyme
-
DNA substrate (e.g., supercoiled plasmid DNA)
-
Assay buffer
-
Wash buffer
-
Antibody against Topo I-DNA adducts
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
96-well plates (pre-coated with DNA substrate)
-
Test compounds
Protocol:
-
Reaction Setup: In the DNA-coated wells, add the Topo I enzyme, assay buffer, and the test compounds at various concentrations.
-
Incubation: Incubate the plate to allow the Topo I-mediated DNA relaxation and the formation of Topo I-DNA cleavage complexes.
-
Washing: Wash the wells to remove unbound enzyme and compounds.
-
Antibody Incubation: Add the primary antibody that specifically recognizes the Topo I-DNA adducts and incubate.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Detection: Add the enzyme substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The signal is proportional to the amount of inhibited Topo I. Calculate the percentage of inhibition and determine the IC50 values.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the kinase activity of Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Anti-phosphotyrosine antibody (e.g., PY20) conjugated to HRP
-
TMB substrate
-
Stop solution
-
96-well plates
-
Test compounds
Protocol:
-
Plate Coating: Coat the 96-well plates with the Poly(Glu, Tyr) substrate.
-
Reaction Mixture: Prepare a reaction mixture containing the EGFR enzyme, test compounds at various concentrations, and kinase assay buffer.
-
Kinase Reaction: Add ATP to the wells to initiate the phosphorylation reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: Stop the reaction and wash the wells to remove ATP and unbound reagents.
-
Antibody Incubation: Add the HRP-conjugated anti-phosphotyrosine antibody and incubate to detect the phosphorylated substrate.
-
Washing: Wash the wells to remove the unbound antibody.
-
Detection: Add the TMB substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of EGFR kinase inhibition and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
Derivatives of halogenated quinolines are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Targeting Topoisomerase I
Several quinoline-based compounds function as Topoisomerase I inhibitors.[1] By stabilizing the Topoisomerase I-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA breaks and subsequent apoptosis.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Certain 2-chloroquinoline derivatives have been identified as EGFR inhibitors.[1]
Experimental Workflow for Anticancer Drug Discovery
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel anticancer compounds based on the this compound scaffold.
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The data from related halogenated quinolines suggest that derivatives of this scaffold are likely to exhibit significant cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action, including the inhibition of key enzymes like Topoisomerase I and EGFR, provide a solid rationale for further investigation. The experimental protocols and workflows outlined in this document offer a comprehensive guide for researchers to synthesize, evaluate, and optimize new drug candidates based on this versatile chemical framework. Further research is warranted to explore the full potential of this compound derivatives in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 4. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds Using 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-6-iodoquinoline as a versatile starting material for the generation of diverse, biologically active heterocyclic compounds. The strategic placement of two distinct halogen atoms—a chloro group at the 2-position and an iodo group at the 6-position—allows for selective, sequential functionalization through various cross-coupling reactions. This differential reactivity is the cornerstone of its application in constructing complex molecular architectures for drug discovery programs.
The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.
I. Strategic Functionalization via Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Cl bond. This allows for selective functionalization at the 6-position, leaving the 2-chloro substituent intact for subsequent transformations.
II. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-chloroquinolines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and arylboronic acids. In the case of this compound, the reaction can be performed selectively at the 6-position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position
-
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/H₂O (4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the toluene/H₂O solvent mixture (10 mL).
-
Degas the solution by bubbling the inert gas through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2-chloroquinoline derivative.
-
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-6-phenylquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)quinoline | 80-90 |
| 3 | 3-Pyridinylboronic acid | 2-Chloro-6-(pyridin-3-yl)quinoline | 75-85 |
Note: Yields are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific substrate and reaction conditions.
III. Sonogashira Coupling: Synthesis of 6-Alkynyl-2-chloroquinolines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction can be performed selectively at the more reactive 6-iodo position of this compound.
Experimental Protocol: Selective Sonogashira Coupling at the 6-Position
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA)
-
Anhydrous THF
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Illustrative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Chloro-6-(phenylethynyl)quinoline | 80-90 |
| 2 | Ethynyltrimethylsilane | 2-Chloro-6-((trimethylsilyl)ethynyl)quinoline | 85-95 |
| 3 | Propargyl alcohol | 3-(2-Chloroquinolin-6-yl)prop-2-yn-1-ol | 70-80 |
Note: Yields are estimates based on typical Sonogashira reactions.
IV. Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-chloroquinolines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The higher reactivity of the C-I bond allows for selective amination at the 6-position of this compound.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the 6-Position
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill with inert gas.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
In a separate flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill this flask with inert gas.
-
Transfer the prepared catalyst solution to the flask containing the substrates and base via cannula.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(2-Chloroquinolin-6-yl)morpholine | 80-90 |
| 2 | Aniline | N-(2-Chloroquinolin-6-yl)aniline | 75-85 |
| 3 | Benzylamine | N-(2-Chloroquinolin-6-yl)benzylamine | 70-80 |
Note: Yields are estimates based on typical Buchwald-Hartwig amination reactions.
V. Subsequent Functionalization at the 2-Position
The resulting 6-substituted-2-chloroquinoline derivatives are valuable intermediates for further diversification. The C-Cl bond at the 2-position can now be targeted for various nucleophilic aromatic substitution (SNAr) reactions or further cross-coupling reactions under more forcing conditions. This sequential functionalization allows for the controlled and predictable synthesis of highly complex and diverse libraries of quinoline-based compounds.
VI. Biological Significance and Applications
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] Derivatives synthesized from this compound are of significant interest in drug discovery for their potential as:
-
Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity by targeting various cellular pathways, including kinase inhibition and apoptosis induction.[3][4][5]
-
Antimicrobial Agents: The quinoline scaffold is present in numerous antibacterial and antifungal drugs. Novel derivatives can be screened for activity against resistant strains.[6][7]
-
Kinase Inhibitors: The quinoline core is a common scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[8][9]
The synthetic routes described herein provide a clear pathway to novel compounds that can be evaluated for these and other therapeutic applications.
VII. Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the sequential functionalization of this compound.
Caption: Synthetic workflow for the selective functionalization of this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-arylation of 2-chloro-6-iodoquinoline, a critical transformation for synthesizing a diverse range of substituted quinolines. These compounds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. The protocol described herein is based on the robust and versatile palladium-catalyzed Buchwald-Hartwig amination reaction.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals with a wide array of biological activities. The functionalization of the quinoline ring through the formation of carbon-nitrogen bonds is a key strategy for generating novel molecular entities with tailored properties. The N-arylation of haloquinolines, such as this compound, offers a direct route to introduce aryl amine moieties, which can significantly influence the pharmacological profile of the resulting compounds.
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms C-N bonds via the palladium-catalyzed reaction of an amine with an aryl halide or triflate.[1][2] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it an indispensable tool in modern organic synthesis.[1] This protocol details the application of a Buchwald-Hartwig amination for the selective N-arylation at the C2 position of this compound. The higher reactivity of the chloro substituent at the electron-deficient C2 position allows for selective reaction over the iodo group at the C6 position under carefully controlled conditions.
Experimental Workflow
The overall experimental workflow for the N-arylation of this compound is depicted below. The process involves the setup of the reaction under inert conditions, followed by heating, reaction monitoring, and subsequent workup and purification of the desired N-aryl-2-amino-6-iodoquinoline product.
Figure 1. Experimental workflow for the palladium-catalyzed N-arylation of this compound.
Quantitative Data Summary
The yields of the N-arylation reaction are dependent on the electronic and steric properties of the aniline coupling partner, as well as the specific reaction conditions employed. The following table provides representative data for the N-arylation of a related 4-chloro-6-iodoquinazoline with various anilines, which can be considered indicative of the expected outcomes for this compound.[1]
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-6-iodo-2-aminoquinoline | 85-95 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-6-iodo-2-aminoquinoline | 88-96 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-6-iodo-2-aminoquinoline | 80-90 |
| 4 | 2-Methylaniline | N-(o-tolyl)-6-iodo-2-aminoquinoline | 75-85 |
| 5 | N-Methylaniline | N-methyl-N-phenyl-6-iodo-2-aminoquinoline | 82-92 |
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl amine.
Materials and Reagents:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or microwave reaction vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Standard laboratory glassware
Reaction Setup (Conventional Heating):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
Reaction Setup (Microwave Heating):
-
To a microwave reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the aryl amine (0.6 mmol, 1.2 equiv), the palladium precatalyst, the phosphine ligand, and the base in the appropriate stoichiometric ratios.
-
Add the anhydrous, degassed solvent (e.g., dioxane, 3 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-60 minutes).
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-2-amino-6-iodoquinoline.
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationship of Key Components
The success of the Buchwald-Hartwig N-arylation is dependent on the interplay of several key components. The following diagram illustrates the logical relationship and roles of these components in the catalytic cycle.
Figure 2. Logical relationship of key components in the Buchwald-Hartwig N-arylation reaction.
This application note provides a comprehensive guide for the N-arylation of this compound. Researchers should note that the optimal reaction conditions may vary depending on the specific aryl amine used and should be optimized accordingly. Adherence to inert atmosphere techniques is crucial for the success of this palladium-catalyzed reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in 2-Chloro-6-iodoquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Chloro-6-iodoquinoline. The primary synthetic route covered is the diazotization of 6-amino-2-chloroquinoline followed by a Sandmeyer-type iodination.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 6-amino-2-chloroquinoline?
The synthesis proceeds in two main steps:
-
Diazotization: The primary aromatic amine, 6-amino-2-chloroquinoline, is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is highly sensitive to temperature and must be kept cold (0-5 °C) to prevent the unstable diazonium salt from decomposing.
-
Sandmeyer-type Iodination: The diazonium salt is then treated with an iodide source, such as potassium iodide (KI). This results in the replacement of the diazonium group with an iodine atom, yielding this compound and nitrogen gas.[1][2][3] This particular iodination often does not require a copper catalyst, which is typically used for chlorination or bromination Sandmeyer reactions.[3]
Q2: Why is temperature control so critical during the diazotization step?
Aryl diazonium salts are thermally unstable. If the temperature rises above 5-10 °C, the diazonium group can readily decompose, leading to the evolution of nitrogen gas and the formation of undesired byproducts, most commonly the corresponding phenol (2-chloro-6-hydroxyquinoline in this case). This decomposition directly results in a lower yield of the desired this compound.
Q3: What are the most common side products in this synthesis, and how can they be minimized?
The most common side products include:
-
2-Chloro-6-hydroxyquinoline: Formed from the reaction of the diazonium salt with water, especially at elevated temperatures. To minimize this, maintain a low reaction temperature (0-5 °C) throughout the diazotization and subsequent iodination steps.
-
Azo coupling products: If the diazotization is incomplete or the pH is not sufficiently acidic, the newly formed diazonium salt can couple with unreacted 6-amino-2-chloroquinoline to form colored azo compounds. Ensuring a sufficiently acidic environment and slow, controlled addition of the nitrite source can minimize this.
-
Protodeamination product (2-chloroquinoline): This can occur if a source of hydrogen radical is available to replace the diazonium group.
Minimizing these side products relies on careful control of reaction conditions, particularly temperature and acidity.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the iodination of aromatic amines.[4]
Materials:
-
6-amino-2-chloroquinoline
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetonitrile (MeCN)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Deionized water
Procedure:
-
Preparation of the Amine Salt: In a flask, dissolve p-TsOH·H₂O (3.0 equivalents) in acetonitrile. Add 6-amino-2-chloroquinoline (1.0 equivalent). Stir the mixture to form a suspension of the amine salt.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.
-
Diazotization and Iodination: In a separate beaker, prepare a solution of NaNO₂ (2.0 equivalents) and KI (2.5 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled, stirring amine salt suspension. Maintain the temperature between 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30-60 minutes. The progress of the reaction can be monitored by TLC.
-
Workup:
-
Quench the reaction by adding cold water.
-
Neutralize the mixture to a pH of 8-9 with a saturated solution of sodium bicarbonate.
-
Add a solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective iodination. | 1. Ensure the 6-amino-2-chloroquinoline is fully protonated by using a sufficient excess of acid. Use high-purity starting materials and freshly prepared sodium nitrite solution. 2. Strictly maintain the reaction temperature at 0-5 °C. Add the sodium nitrite solution slowly and dropwise to control any exotherm. 3. Ensure an adequate excess of potassium iodide is used. |
| Formation of a Dark-Colored Precipitate or Solution | 1. Azo coupling side reaction. 2. Decomposition of the product or intermediates. | 1. Increase the acidity of the reaction mixture to ensure full protonation of the starting amine. Ensure slow addition of the nitrite solution. 2. Maintain strict temperature control. |
| Product is Difficult to Purify | 1. Presence of multiple side products. 2. Co-elution of impurities during chromatography. | 1. Optimize reaction conditions to minimize side product formation (see above). 2. Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent. |
| Inconsistent Results | 1. Variations in reagent quality. 2. Inconsistent temperature control. 3. Moisture in the reaction. | 1. Use fresh, high-purity reagents. Prepare the sodium nitrite solution just before use. 2. Use a reliable cooling bath (e.g., ice-salt) and monitor the internal reaction temperature. 3. While the reaction is in an aqueous environment, ensure solvents used for workup are dry. |
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Reagent Molar Ratios | ||
| 6-amino-2-chloroquinoline | 1.0 eq | [4] |
| p-TsOH·H₂O | 3.0 eq | [4] |
| Sodium Nitrite (NaNO₂) | 2.0 eq | [4] |
| Potassium Iodide (KI) | 2.5 eq | [4] |
| Reaction Conditions | ||
| Temperature | 0-5 °C | [4] |
| Reaction Time | 30-60 minutes | [4] |
| Solvent | Acetonitrile/Water | [4] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-6-iodoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-chloro-6-iodoquinoline.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Low or nonexistent yields in the Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is essential to pinpoint the cause.
Possible Causes and Solutions:
| Cause | Recommendation |
| Catalyst/Ligand Inactivity | The selection of the palladium catalyst and ligand is critical. For substrates like haloquinolines, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1] It is advisable to screen different palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[1] For selective coupling at the more reactive iodine position, a less reactive catalyst system might be initially trialed. |
| Inappropriate Base Selection | The base is crucial for activating the boronic acid.[1] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The strength and type of base can significantly influence the reaction's success. For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[1] |
| Poor Solvent Choice | The solvent affects catalyst activity, substrate solubility, and selectivity.[1] Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often in aqueous mixtures.[1] Ensuring all reactants are soluble in the chosen solvent system at the reaction temperature is crucial.[1] |
| Suboptimal Reaction Temperature | While some Suzuki reactions can proceed at room temperature with highly active catalysts, heating is often necessary, typically in the range of 80-120 °C.[1] If the reaction is sluggish, a gradual increase in temperature may improve the yield. Microwave irradiation can also be a powerful tool to accelerate the reaction.[1] |
| Boronic Acid/Ester Instability | Boronic acids can undergo decomposition, most commonly through protodeboronation.[1] Using more stable boronic esters, such as pinacol esters, can mitigate this issue.[1] The quality and purity of the boronic acid or ester should also be verified. |
| Oxygen Contamination | The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, which can lead to catalyst deactivation. It is imperative to thoroughly degas the reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[2] |
Problem 2: Lack of Selectivity (Reaction at the 2-Chloro Position)
Given the general reactivity trend of halogens in Suzuki coupling (I > Br > Cl), the reaction is expected to occur selectively at the 6-iodo position. However, reaction at the 2-chloro position can occur, especially under forcing conditions.
Possible Causes and Solutions:
| Cause | Recommendation |
| Highly Active Catalyst System | A very active catalyst might overcome the reactivity difference between the C-I and C-Cl bonds, leading to a mixture of products. The choice of ligand is crucial for controlling selectivity. For instance, in the case of 2-chloro-6-bromoquinoline, Pd(dppf)Cl₂ has been used to achieve selective coupling at the bromo position, while Pd(PPh₃)₄ can lead to reaction at the chloro position.[3] A similar screening of catalysts and ligands is recommended for this compound. |
| High Reaction Temperature or Long Reaction Time | Prolonged heating or excessively high temperatures can provide enough energy to activate the less reactive C-Cl bond. It is important to monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-reaction. |
Problem 3: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Possible Causes and Solutions:
| Cause | Recommendation |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.[2] |
| Dehalogenation of this compound | The replacement of a halogen atom with hydrogen can occur, and the choice of base and solvent can influence this side reaction.[1] Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help minimize dehalogenation. |
| Protodeboronation | As mentioned earlier, the boronic acid can be replaced by a hydrogen atom. Using boronic esters or trifluoroborate salts can increase stability.[1] Minimizing water in non-aqueous systems and using a milder base can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in this compound?
A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl. Therefore, the iodoquinoline at the 6-position is significantly more reactive and is expected to undergo coupling first.
Q2: What are the key parameters to consider when optimizing the reaction?
A2: The most critical parameters for optimizing a Suzuki coupling reaction are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.
Q3: How can I improve the stability of my boronic acid?
A3: Instability of boronic acids, especially heteroaryl boronic acids, is a common reason for low yields due to side reactions like protodeboronation.[1] To address this, you can use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.
Q4: Is an inert atmosphere necessary for the Suzuki coupling reaction?
A4: Yes, an inert atmosphere (argon or nitrogen) is crucial to prevent oxygen from deactivating the palladium catalyst and promoting side reactions like the homocoupling of the boronic acid.
Q5: What should I do if my starting materials are not fully soluble in the solvent?
A5: Poor solubility can significantly hinder the reaction. It is important to choose a solvent system in which all reactants are soluble at the reaction temperature.[1] Screening different solvents or solvent mixtures may be necessary.
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the 6-Iodo Position
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Solvent (e.g., Dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the this compound, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Solvent Addition and Degassing: Add the chosen solvent system. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yield in Suzuki coupling.
References
Technical Support Center: Reactions of 2-Chloro-6-iodoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-iodoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during cross-coupling and other reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the two halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. Therefore, the C-I bond at the 6-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for regioselective functionalization at the 6-position, leaving the 2-chloro group available for subsequent transformations.
Q2: What are the most common side products observed in cross-coupling reactions with this compound?
A2: The most common side products depend on the specific type of cross-coupling reaction being performed. Generally, you can expect to encounter:
-
Hydrodehalogenation: Replacement of either the iodo or chloro group with a hydrogen atom.
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
-
Hydrolysis: Conversion of the 2-chloroquinoline to 6-iodoquinolin-2(1H)-one.
Troubleshooting Guides
Suzuki Coupling Reactions
Problem: Low yield of the desired 6-substituted-2-chloroquinoline product and formation of side products.
Possible Causes and Solutions:
| Side Product | Potential Cause | Recommended Solution |
| 6-Iodo-2-chloroquinoline (unreacted starting material) | Inefficient catalyst activation or turnover. | Ensure the use of a suitable palladium precatalyst and an appropriate ligand (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos). Increase reaction temperature or time. |
| 2-Chloroquinoline (Hydrodeiodination) | Presence of a hydride source (e.g., solvent, base, or water). | Use anhydrous solvents and consider a non-hydridic base. Minimize water content in the reaction. |
| 6-Arylquinoline (Hydrodechlorination of desired product) | Harsh reaction conditions leading to reaction at the C-2 position followed by dehalogenation. | Employ milder reaction conditions (lower temperature, weaker base) once the initial C-6 coupling is complete. |
| Biphenyl derivative (Homocoupling of boronic acid) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| Protodeboronation of the boronic acid | Instability of the boronic acid, especially with heteroaryl boronic acids. | Use the corresponding boronate ester (e.g., pinacol ester) for increased stability. |
Experimental Protocol: General Procedure for Regioselective Suzuki Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Sonogashira Coupling Reactions
Problem: Formation of di-alkyne (Glaser coupling) and low yield of the desired 6-alkynyl-2-chloroquinoline.
Possible Causes and Solutions:
| Side Product | Potential Cause | Recommended Solution |
| Di-alkyne (Homocoupling/Glaser Coupling) | Copper(I)-catalyzed oxidative coupling of the terminal alkyne, often promoted by oxygen. | Use a copper-free Sonogashira protocol. If copper is necessary, ensure rigorous exclusion of oxygen. Lower the concentration of the copper catalyst. |
| 2-Chloroquinoline (Hydrodeiodination) | Presence of a hydride source. | Use anhydrous and amine-free conditions where possible, or use a high-purity amine base. |
| Starting material remains | Incomplete reaction. | Increase reaction temperature, reaction time, or catalyst loading. |
Experimental Protocol: General Procedure for Regioselective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Signaling Pathway for Sonogashira Side Product Formation
Technical Support Center: Purification of Crude 2-Chloro-6-iodoquinoline by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-chloro-6-iodoquinoline by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
Recrystallization is a purification technique for solid organic compounds.[1][2] The principle is based on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3][4] Ideally, the compound is highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.[3][4] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3][4]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The choice of solvent is crucial for a successful recrystallization.[2] An ideal solvent should:
-
Dissolve this compound sparingly or not at all at room temperature but completely at its boiling point.[4]
-
Not react chemically with the compound.[3]
-
Dissolve impurities well at all temperatures or not at all.[3]
-
Be volatile enough for easy removal from the purified crystals.[3]
For halogenated quinolines, polar solvents are often a good starting point.[5][6] Based on literature for similar compounds, suitable solvents to screen include ethanol, methanol, acetone, or solvent pairs like ethanol-water or methanol-acetone.[4][7]
Q3: What are the key steps in a typical recrystallization procedure?
The general steps for recrystallization are:
-
Solvent Selection: Testing various solvents to find the most suitable one.[3][4]
-
Dissolution: Dissolving the crude this compound in the minimum amount of hot solvent to form a saturated solution.[1][2][4]
-
Decolorization (Optional): If colored impurities are present, they can be removed by adding activated charcoal to the hot solution.[5]
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, they are removed by filtering the hot solution.[2][5]
-
Crystallization: Allowing the hot, clear solution to cool slowly and undisturbed to allow for the formation of pure crystals.[2][4]
-
Isolation of Crystals: Separating the purified crystals from the cold mother liquor by vacuum filtration.[5]
-
Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering mother liquor.[1]
-
Drying: Drying the purified crystals to remove any residual solvent.[8]
Troubleshooting Guide
Problem 1: No crystals form after the solution has cooled.
| Possible Cause | Solution |
| Too much solvent was used. [1][8] | The solution is not supersaturated. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[8] |
| Supersaturation. [1] | The solution may need a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure this compound.[9] |
| The rate of cooling is too slow. | While slow cooling is generally preferred, if no crystals form, try cooling the flask in an ice bath to induce crystallization.[5] |
Problem 2: The product "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The melting point of the compound is lower than the boiling point of the solvent. [8][10] | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system, or choose a different solvent with a lower boiling point. |
| The solution is too concentrated. [9] | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves. Then, allow it to cool more slowly.[9] |
| The rate of cooling is too fast. [10] | Allow the solution to cool more slowly at room temperature. Insulating the flask can help slow down the cooling process.[5] |
Problem 3: The yield of recovered crystals is low.
| Possible Cause | Solution |
| Too much solvent was used. [1][10] | A significant amount of the product remains dissolved in the mother liquor. Try to recover some of the product by evaporating a portion of the solvent from the mother liquor and cooling it again. |
| Premature crystallization during hot filtration. | Dilute the hot solution with a small amount of extra hot solvent before filtering to prevent the product from crystallizing in the funnel. |
| Washing the crystals with warm solvent. | Always use ice-cold solvent to wash the crystals to minimize redissolving the product.[1] |
| Incomplete crystallization. | Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation before filtration.[4][5] |
Experimental Protocols
Solvent Screening Protocol
-
Place approximately 20 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a different test solvent (e.g., ethanol, methanol, acetone, water) to each test tube at room temperature.
-
Observe the solubility of the compound in each solvent.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath.
-
An ideal solvent will show poor solubility at room temperature but complete solubility at an elevated temperature.[4]
Recrystallization Protocol for this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring. Use the minimum amount of hot solvent required to completely dissolve the solid.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[1]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point for many organic compounds, including quinoline derivatives.[4] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point.[11] Used for recrystallizing 8-hydroxyquinoline.[7] |
| Acetone | 56 | Polar aprotic | A strong solvent, may show high solubility even at room temperature.[11] |
| Water | 100 | Very Polar | Generally, halogenated quinolines have low solubility in water, making it a potential anti-solvent in a solvent pair system (e.g., ethanol/water).[6] |
| Ethanol/Water | Variable | Polar | A common solvent pair that can be fine-tuned for optimal solubility.[3][5] |
| Methanol/Acetone | Variable | Polar | Another potential solvent pair for adjusting solvent strength.[4] |
Note: The suitability of these solvents for this compound should be determined experimentally.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
Technical Support Center: Synthesis of 2-Chloro-6-iodoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-iodoquinoline. Our goal is to help you overcome common challenges and effectively remove impurities from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method for the synthesis of this compound involves the chlorination of a 6-iodoquinolin-2-one (also known as 6-iodo-2-hydroxyquinoline) precursor. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The most common impurities are typically process-related and can include:
-
Unreacted Starting Material: Residual 6-iodoquinolin-2-one that was not fully converted.
-
Hydrolyzed Product: The 2-chloro group is susceptible to hydrolysis, which can revert the product back to 6-iodoquinolin-2-one, especially during aqueous work-up.
-
Dark-Colored Impurities: The use of phosphorus oxychloride at elevated temperatures can sometimes lead to the formation of dark, tar-like byproducts.
-
Phosphorous-based Impurities: Residual phosphorus-containing byproducts from the chlorinating agent can also be present.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (6-iodoquinolin-2-one) and the product (this compound). The starting material is generally more polar than the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | Incomplete Reaction: Insufficient chlorinating agent, low reaction temperature, or short reaction time. | - Increase the equivalents of the chlorinating agent (e.g., POCl₃).- Gradually increase the reaction temperature while carefully monitoring for side reactions.- Extend the reaction time and monitor progress by TLC. |
| Product Degradation: Overly harsh reaction conditions (e.g., excessive temperature). | - Maintain strict temperature control.- Avoid prolonged exposure to high temperatures. | |
| Sub-optimal Work-up: Inefficient extraction or product loss during purification. | - Ensure complete extraction with a suitable organic solvent.- Optimize purification techniques such as recrystallization or column chromatography. | |
| Product Hydrolyzes Back to Starting Material During Work-up | Presence of Water: The chloro-product is sensitive to hydrolysis, especially in the presence of water and at non-neutral pH. | - After quenching the reaction with ice, neutralize the solution promptly and proceed with extraction.- Use a non-aqueous work-up if possible, or minimize the time the product is in contact with the aqueous phase.- Ensure all organic extracts are thoroughly dried before solvent removal. |
| Formation of Dark, Insoluble Impurities | High Reaction Temperature: Elevated temperatures can lead to the decomposition of the starting material or product, resulting in the formation of polymeric or tar-like substances. | - Maintain the reaction temperature within the optimal range.- Consider using a milder chlorinating agent if possible. |
| Impurities in Starting Material: Impurities in the 6-iodoquinolin-2-one may degrade under the reaction conditions. | - Ensure the starting material is of high purity before proceeding with the chlorination. | |
| Difficult Purification of the Final Product | Similar Polarity of Product and Impurities: Co-elution during column chromatography or co-precipitation during recrystallization can occur if the impurities have similar physical properties to the product. | - Column Chromatography: Use a high-resolution column and a carefully optimized eluent system. A gradient elution may be necessary.- Recrystallization: Screen various solvents to find one that selectively dissolves the product at high temperatures and allows for its clean crystallization upon cooling, while keeping impurities dissolved. |
Experimental Protocols
Protocol 1: Chlorination of 6-iodoquinolin-2-one using Phosphorus Oxychloride (POCl₃)
This protocol describes a general procedure for the chlorination of 6-iodoquinolin-2-one. Optimization of reaction time and temperature may be necessary depending on the scale and specific laboratory conditions.
Materials:
-
6-iodoquinolin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 6-iodoquinolin-2-one to an excess of phosphorus oxychloride (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
TLC Analysis: Determine a suitable eluent system by performing TLC analysis of the crude product. A mixture of hexane and ethyl acetate is a good starting point. The ideal system should provide a good separation between the product and impurities, with an Rf value for the product of around 0.2-0.3.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, scalable, cost-effective. | May not be effective for removing impurities with similar solubility. Potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 50-70% | High resolution, effective for separating closely related impurities. | More time-consuming, requires larger volumes of solvent, may be less scalable. |
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General experimental workflow for the synthesis and purification.
How to avoid tar formation in quinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar formation during quinoline synthesis. By understanding the root causes and implementing the preventative measures outlined below, you can significantly improve the yield and purity of your desired quinoline products.
Troubleshooting Guides
Issue 1: Significant Tar Formation in Skraup Synthesis
Question: My Skraup reaction is producing a large amount of black, intractable tar, leading to low yields and difficult purification. What is causing this and how can I prevent it?
Answer:
Tar formation in the Skraup synthesis is a common issue arising from the highly exothermic and strongly acidic reaction conditions.[1] The primary cause is the polymerization of acrolein, which is formed from the dehydration of glycerol, and other reactive intermediates.[2]
Troubleshooting Steps:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step to moderate the reaction's exothermicity.[1] It is believed to act as an oxygen carrier, slowing down the oxidation step and preventing a runaway reaction that leads to charring.[3]
-
Controlled Reagent Addition: The order of reagent addition is critical. Ensure you add aniline, then ferrous sulfate and glycerol, and finally, add the concentrated sulfuric acid slowly with efficient cooling.[4]
-
Gradual Heating: Begin by gently heating the reaction mixture. Once the reaction initiates (indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain it for a period. Only reapply heat after the initial exotherm has subsided.[4]
-
Alternative Oxidizing Agents: While nitrobenzene is commonly used, arsenic acid is known to result in a less violent reaction.[5]
Issue 2: Low Yield and Polymeric Material in Doebner-von Miller Synthesis
Question: My Doebner-von Miller reaction is resulting in a low yield of the desired quinoline and a significant amount of polymeric byproduct. How can I minimize this?
Answer:
The primary cause of low yields and tar formation in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[6]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) away from the high concentration of acid in the aqueous phase can drastically reduce its self-polymerization.[7]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[6]
-
Optimize Acid Concentration and Type: While a strong acid is necessary, overly harsh conditions can accelerate tar formation. Consider experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[6][8]
-
Temperature Control: Avoid excessive temperatures, as this can promote polymerization. Maintain the lowest effective temperature for the reaction to proceed efficiently.[6]
Issue 3: Byproduct Formation in Combes Synthesis
Question: I am observing significant byproduct formation in my Combes quinoline synthesis. How can I achieve a cleaner reaction?
Answer:
While the Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is generally cleaner than the Skraup reaction, side reactions can still occur, particularly under harsh acidic conditions.[9]
Troubleshooting Steps:
-
Use a Milder Catalyst: Instead of concentrated sulfuric acid, consider using polyphosphoric acid (PPA) or a mixture of PPA and an alcohol to form a polyphosphoric ester (PPE).[5] These have been reported to be more effective dehydrating agents and can lead to cleaner reactions.[5]
-
Temperature Control: As with other quinoline syntheses, careful control of the reaction temperature is crucial to minimize side reactions.[10]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of tar formation in classical quinoline syntheses?
A1: Tar formation is primarily due to the acid-catalyzed polymerization of highly reactive intermediates, such as acrolein (in the Skraup synthesis) or the α,β-unsaturated carbonyl compounds (in the Doebner-von Miller synthesis), under the harsh, high-temperature conditions of the reaction.[2][6]
Q2: How does ferrous sulfate moderate the Skraup reaction?
A2: Ferrous sulfate (FeSO₄) is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer period. This controlled oxidation prevents the reaction from becoming too violent and reduces charring and tar formation.[3][11]
Q3: Can I use a different oxidizing agent in the Skraup synthesis to reduce its vigor?
A3: Yes, while nitrobenzene is traditional, arsenic acid is known to result in a less violent reaction.[5] Other alternatives like iodine have also been used.[4]
Q4: How can I effectively purify my quinoline product from the tarry byproducts?
A4: Steam distillation is a classic and often effective method for separating volatile quinolines from non-volatile tars.[1] For less volatile products, column chromatography on silica gel or alumina is a common purification technique. A preliminary filtration through a plug of silica to remove the bulk of the tar can be beneficial before fine purification.[6]
Quantitative Data
The following tables summarize the impact of different reaction conditions on the yield of quinoline synthesis, providing a quantitative comparison.
Table 1: Effect of Moderator on Skraup Synthesis Yield
| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) | Reference |
| Aniline | Nitrobenzene | None | Variable, often low | [1] |
| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91 | [2][11] |
Table 2: Comparison of Yields in Doebner-von Miller Synthesis
| Reaction Conditions | Aniline Derivative | α,β-Unsaturated Carbonyl | Yield (%) | Reference |
| Single Phase (Acidic) | Aniline | Crotonaldehyde | Lower, significant tar | [7] |
| Biphasic (Toluene/Water, HCl) | Aniline | Crotonaldehyde | Improved, reduced tar | [7] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from established methods designed to control the exothermic nature of the reaction and minimize tar formation.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, ferrous sulfate heptahydrate, and glycerol.[4]
-
Slowly and with constant stirring and cooling, carefully add concentrated sulfuric acid to the mixture.[4]
-
Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exotherm of the reaction should sustain reflux for 30-60 minutes.[4]
-
After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.[4]
-
Allow the reaction mixture to cool and then carefully pour it into a large volume of water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.
-
Perform steam distillation to isolate the crude quinoline.[1]
-
The collected quinoline can be further purified by distillation under reduced pressure.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline using a Biphasic System
This protocol employs a two-phase system to reduce the polymerization of the α,β-unsaturated aldehyde.
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[6]
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.[6]
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[6]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for avoiding tar formation in quinoline synthesis.
Caption: Competing pathways: desired quinoline synthesis versus tar formation.
Caption: Optimized workflow for Skraup synthesis to minimize tar formation.
Caption: Biphasic Doebner-von Miller workflow to prevent polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Regioselectivity in Combes Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Combes quinoline synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges related to regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Combes quinoline synthesis?
A1: The Combes quinoline synthesis is a chemical reaction that produces substituted quinolines. It involves the acid-catalyzed condensation of an aniline (an aromatic amine) with a β-diketone.[1][2][3][4] The reaction proceeds through an intermediate enamine, which then undergoes cyclization and dehydration to form the final quinoline product.[1][4][5] This method is particularly useful for preparing 2,4-substituted quinolines.[1][2]
Q2: Why is regioselectivity a significant issue in the Combes synthesis?
A2: Regioselectivity becomes a critical challenge when using unsymmetrical β-diketones or anilines with multiple non-equivalent positions for cyclization (e.g., meta-substituted anilines).[6][7] The acid-catalyzed ring closure, which is the rate-determining step, can occur at two different positions on the aniline ring, leading to the formation of a mixture of two or more regioisomers.[1][6] This complicates the purification process and reduces the yield of the desired product.[8][9]
Q3: What are the primary factors that control the regiochemical outcome?
A3: The regioselectivity of the Combes synthesis is governed by a complex interplay of steric and electronic effects of the substituents on both the aniline and the β-diketone, as well as the reaction conditions.[1][8][10][11][12] The cyclization step is an electrophilic aromatic substitution, and its direction is influenced by the nucleophilicity of the carbon atoms on the aniline ring and the stability of the intermediate.[13]
Q4: How do substituents on the aniline and β-diketone affect regioselectivity?
A4: Substituents have a profound impact:
-
On the Aniline: The electronic properties of substituents on the aniline ring direct the cyclization. Electron-donating groups (like methoxy) activate the ortho and para positions, influencing the site of ring closure. Conversely, strong electron-withdrawing groups (like nitro) can inhibit or prevent the cyclization altogether.[1][4][14]
-
On the β-Diketone: The steric bulk of the substituents on the β-diketone plays a crucial role. Increasing the size of a substituent can sterically hinder the cyclization at the adjacent position, thereby favoring the formation of the less sterically hindered regioisomer.[1][6][12][15] For example, using trifluoromethyl-β-diketones with a bulky R group leads to the preferential formation of 2-CF₃-quinolines.[1]
Q5: What is the role of the acid catalyst in this reaction?
A5: The acid catalyst is essential for the reaction, as it protonates the intermediate enamine, facilitating the intramolecular electrophilic aromatic substitution (the cyclization step).[1][2] While concentrated sulfuric acid (H₂SO₄) is commonly used, other acids like polyphosphoric acid (PPA), p-toluenesulfonic acid, and various Lewis acids can also be employed.[2][4][14] The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity by altering the transition state energies of the competing cyclization pathways.[15] Modified catalysts, such as polyphosphoric esters (PPE), have been shown to be more effective dehydrating agents than H₂SO₄ and can improve regiochemical control.[1][10]
Troubleshooting Guides
Problem: The reaction yields a mixture of regioisomers, making purification difficult and lowering the yield of the desired product.
This is the most common issue encountered when using unsymmetrical substrates in the Combes synthesis. Below are potential causes and solutions to improve the formation of a single, desired isomer.
| Possible Cause | Suggested Solutions & Rationale |
| 1. Unfavorable Steric Hindrance | Solution 1a: Modify the β-Diketone. Increase the steric bulk of one of the substituents on the β-diketone. A larger group will disfavor cyclization at the more crowded position on the aniline ring, thus directing the reaction to produce the less sterically hindered product.[1][6][15] Solution 1b: Modify the Aniline. Introduce a bulky substituent on the aniline ring. This can physically block one of the potential cyclization sites, favoring reaction at the less hindered position.[8] |
| 2. Competing Electronic Effects | Solution 2a: Alter Aniline Substituents. The electronic nature of the substituent on the aniline dictates the nucleophilicity of the aromatic ring and thus the site of cyclization. Systematically change the aniline to one with a different electronic profile. For instance, studies with trifluoromethyl-β-diketones have shown that methoxy-substituted (electron-donating) anilines favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted (electron-withdrawing) anilines yield the 4-CF₃ regioisomer as the major product.[1] |
| 3. Non-Optimal Catalyst or Reaction Conditions | Solution 3a: Screen Different Acid Catalysts. While H₂SO₄ is standard, its harshness can lead to side products. Explore milder Brønsted acids or Lewis acids, which can alter the reaction pathway and improve selectivity.[15][16] Solution 3b: Use a Modified Catalyst. Consider using a mixture of polyphosphoric acid (PPA) and an alcohol (e.g., ethanol) to generate a polyphosphoric ester (PPE) catalyst. PPE has proven to be a more effective dehydrating agent and can enhance regioselectivity.[1][9][10] Solution 3c: Optimize Reaction Conditions. Systematically vary the solvent, temperature, and reaction time. These parameters can influence the kinetic vs. thermodynamic control of the reaction, potentially favoring the formation of one regioisomer over the other.[8] |
Data Presentation: Substituent Effects on Regioselectivity
The following tables summarize the observed effects of substituents on the regiochemical outcome in a modified Combes synthesis involving trifluoromethyl-β-diketones.
Table 1: Effect of Aniline Substituents on Regioisomeric Ratio (CF₃-β-diketone substrate)
| Aniline Substituent | Electronic Effect | Major Product | Reference |
| Methoxy (e.g., p-anisidine) | Electron-Donating | 2-CF₃-quinoline | [1] |
| Chloro | Electron-Withdrawing | 4-CF₃-quinoline | [1] |
| Fluoro | Electron-Withdrawing | 4-CF₃-quinoline | [1] |
Table 2: Effect of β-Diketone Substituent (R) on Regioisomeric Ratio
| β-Diketone R Group | Steric Effect | Favored Product | Reference |
| Increasing Bulk | High Steric Hindrance | 2-Substituted quinoline | [1][15] |
| Smaller Group | Low Steric Hindrance | Mixture may be more likely | [12] |
Experimental Protocols
Protocol 1: General Combes Quinoline Synthesis
This protocol provides a general procedure for the Combes reaction. Note that specific temperatures and times will vary depending on the substrates used.
-
Condensation: In a suitable round-bottom flask, mix the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq). A catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is carefully added.
-
Heating for Cyclization: Heat the mixture to induce cyclization and dehydration. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture onto crushed ice.
-
Basification: Neutralize the mixture by slowly adding a suitable base (e.g., concentrated ammonium hydroxide or a cold NaOH solution) until the solution is alkaline.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[12]
Protocol 2: Modified Combes Synthesis with Polyphosphoric Ester (PPE) Catalyst
This modified protocol is designed to improve regioselectivity, particularly in the synthesis of trifluoromethyl-quinolines.[1][9]
-
Catalyst Preparation: Prepare the polyphosphoric ester (PPE) catalyst by carefully mixing polyphosphoric acid (PPA) with an alcohol (e.g., ethanol) in a reaction flask.[1][9]
-
Condensation: Add the selected substituted aniline (1.0 eq) and the trifluoromethyl-β-diketone (1.0 eq) to the PPE catalyst mixture.
-
Cyclization: Heat the reaction mixture to the required temperature to effect cyclization. The optimal temperature and time should be determined empirically.
-
Monitoring: Monitor the reaction by TLC or GC-MS to determine the product distribution and consumption of starting materials.
-
Workup and Isolation: Follow the workup and purification steps outlined in Protocol 1 to isolate and characterize the products. The ratio of regioisomers can be determined by ¹H NMR or ¹⁹F NMR spectroscopy.[11]
Visualizations
Caption: The reaction mechanism of the Combes quinoline synthesis.
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: Factors influencing the regiochemical outcome in Combes synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wikiwand.com [wikiwand.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 15. benchchem.com [benchchem.com]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
Challenges in the scale-up synthesis of 2-Chloro-6-iodoquinoline
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chloro-6-iodoquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Conrad-Limpach Reaction for 2-Hydroxy-6-iodoquinoline
Issue 1: Low or No Yield of 2-Hydroxy-6-iodoquinoline
-
Symptoms: Thin Layer Chromatography (TLC) shows significant amounts of starting materials (p-iodoaniline and β-ketoester) remaining even after prolonged reaction time.
-
Possible Causes & Solutions:
-
Incomplete initial condensation: The formation of the enamine intermediate may be slow. Ensure the initial reaction is given sufficient time before thermal cyclization. A mild acid catalyst can sometimes facilitate this step.[1]
-
Insufficient cyclization temperature: The thermal cyclization requires high temperatures, often around 250°C.[1] Using a high-boiling point solvent like Dowtherm A or mineral oil is crucial to reach and maintain this temperature.[1][2]
-
Poor heat transfer: On a larger scale, inefficient stirring or inadequate heating can lead to temperature gradients within the reactor.[3] Ensure vigorous mechanical stirring and a properly configured heating mantle or oil bath.
-
Deactivated aniline: The presence of the electron-withdrawing iodine atom on the aniline ring can slow down the electrophilic aromatic substitution (cyclization) step. Longer reaction times or slightly higher temperatures might be necessary.[1]
-
Issue 2: Formation of a Thick, Unmanageable Tar
-
Symptoms: The reaction mixture becomes highly viscous or solidifies, preventing effective stirring.
-
Possible Causes & Solutions:
-
Polymerization/Side Reactions: High temperatures can promote polymerization, especially if reactant concentrations are too high.[1] Using an inert, high-boiling solvent helps to maintain a manageable consistency and aids in heat transfer.[1][2]
-
Product Precipitation: The 4-hydroxyquinoline product can be insoluble and precipitate from the hot reaction mixture.[1] While this is expected upon cooling, premature precipitation can hinder the reaction. Ensuring a sufficient volume of the high-boiling solvent can help keep the product in solution at reaction temperature.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Symptoms: The crude product is dark-colored and difficult to purify by standard recrystallization.
-
Possible Causes & Solutions:
-
Co-precipitation of byproducts: Tarry impurities may co-precipitate with the desired product upon cooling.[1] To mitigate this, after cooling, dilute the mixture with a non-polar solvent like hexanes or toluene and filter the solid product. This helps wash away the high-boiling solvent and some soluble impurities.[1]
-
Colored Impurities: The brownish tint often indicates polymeric or oxidized impurities.[4] Treatment with activated carbon during recrystallization can effectively remove these colored byproducts.[4]
-
Stage 2: Chlorination of 2-Hydroxy-6-iodoquinoline with POCl₃
Issue 1: Incomplete Chlorination
-
Symptoms: HPLC or TLC analysis of the crude product shows the presence of both the starting material (2-hydroxy-6-iodoquinoline) and the desired this compound.
-
Possible Causes & Solutions:
-
Insufficient Reagent: While using a large excess of phosphorus oxychloride (POCl₃) is common, on a larger scale, this creates significant quenching and workup challenges.[5] An insufficient amount, however, will lead to incomplete reaction. A minimum of 1 molar equivalent of POCl₃ is required.[6]
-
Low Reaction Temperature or Time: The conversion of the intermediate phosphate esters to the final chloro-product requires heating, typically to reflux.[6][7] Ensure the reaction is heated for a sufficient duration (monitor by TLC/HPLC) to drive it to completion.
-
Presence of Water: POCl₃ reacts violently with water.[8][9] Ensure the starting material and glassware are scrupulously dry to prevent reagent decomposition.
-
Issue 2: Exothermic and Difficult-to-Control Reaction/Quench
-
Symptoms: A rapid, uncontrolled increase in temperature, particularly during the workup/quenching phase.
-
Possible Causes & Solutions:
-
Delayed POCl₃ Hydrolysis: POCl₃ hydrolysis is highly exothermic but can be sluggish at low temperatures.[9] Quenching by adding the reaction mixture to ice can lead to a build-up of unreacted POCl₃, followed by a dangerous delayed runaway reaction as the mixture warms.[9][10]
-
Safe Quenching Procedure: The recommended procedure is a "reverse quench." Slowly and carefully add the reaction mixture to a vigorously stirred vessel of cold water or a buffered aqueous solution (e.g., sodium acetate solution) at a controlled temperature (e.g., 35-40°C).[10] This ensures that the POCl₃ reacts as it is added, preventing accumulation. On a large scale, removing the bulk of the excess POCl₃ by distillation under reduced pressure before quenching is highly advisable.[10]
-
Issue 3: Product Purification Challenges
-
Symptoms: The final product is contaminated with phosphorus-containing byproducts or is difficult to crystallize.
-
Possible Causes & Solutions:
-
Hydrolysis of Intermediates: Incomplete reaction followed by aqueous workup can hydrolyze phosphate intermediates back to the starting material, complicating purification.[9]
-
Residual Phosphorus Species: Byproducts from POCl₃, such as phosphoric acid or pyrophosphoryl chloride, can contaminate the product.[8][11] A thorough aqueous workup is essential. After quenching, the product is typically extracted into an organic solvent. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can help remove acidic phosphorus impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard final purification step.[4]
-
Frequently Asked Questions (FAQs)
Q1: My yield of 2-hydroxy-6-iodoquinoline dropped significantly when I scaled up the Conrad-Limpach reaction. What is the most likely reason? A1: A drop in yield on scale-up is common and often points to mass and heat transfer limitations. In a larger reactor, inefficient mixing can create localized hot spots or areas of high reactant concentration, which can promote side reactions and tar formation. The surface-area-to-volume ratio decreases on a larger scale, making heat distribution more challenging. Ensure your large-scale reactor has adequate agitation and that the heating method provides uniform temperature control.[3]
Q2: What is the primary byproduct in the Conrad-Limpach synthesis and how can I minimize it? A2: The main side reaction is the formation of the isomeric 2-hydroxyquinoline (the Knorr product). This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group. This pathway is typically favored by higher initial reaction temperatures. To favor the desired 4-hydroxyquinoline product, the initial condensation should be performed under kinetic control at moderate temperatures before heating to the high temperatures required for cyclization.[1][2]
Q3: Why is my crude this compound a dark oil or sticky solid instead of a crystalline material? A3: This is often due to residual POCl₃ or phosphorus-containing byproducts. It is critical to remove all excess POCl₃, ideally by vacuum distillation, before the aqueous workup. During workup, ensure thorough washing of the organic extract to remove acidic impurities. If the product remains oily, column chromatography on silica gel can be an effective purification method.[4]
Q4: What are the primary safety hazards when working with phosphorus oxychloride (POCl₃) on a large scale? A4: The primary hazards are its high reactivity and corrosivity. It reacts violently with water in a highly exothermic reaction that produces corrosive HCl gas.[8] The delayed exotherm during quenching is a significant risk.[9] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and have a plan for a safe and controlled quench.
Q5: Can I use a different chlorinating agent instead of POCl₃? A5: Yes, other reagents like thionyl chloride (SOCl₂) can also be used for this type of transformation. The choice of reagent may depend on the specific substrate, desired reaction conditions, and scale. However, POCl₃ is a very common and effective reagent for the chlorination of hydroxy-heterocycles like hydroxyquinolines.
Data Presentation
The following tables provide illustrative quantitative data for the two main stages of the synthesis. Note that this data is based on typical results for analogous reactions and should be optimized for the specific synthesis of this compound.
Table 1: Illustrative Parameters for Conrad-Limpach Synthesis of 2-Hydroxy-6-iodoquinoline
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change on Scale-Up |
| p-Iodoaniline | 10.0 g | 1.0 kg | Direct scale-up of mass. |
| Diethyl malonate | 1.1 equivalents | 1.05 equivalents | Improved control over addition may allow for a slight reduction in excess reagent. |
| High-Boiling Solvent (Dowtherm A) | 100 mL | 8.0 L | Solvent volume is increased to maintain a manageable concentration and allow for effective stirring and heat transfer.[1][2] |
| Reaction Temperature | 250 °C (oil bath) | 245-250 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature.[3] |
| Reaction Time | 4 hours | 6-8 hours | Longer reaction times may be required to ensure complete conversion due to mass transfer limitations. |
| Typical Yield | 80% | 65-70% | A slight decrease in yield is common on scale-up; significant drops indicate process control issues. |
Table 2: Illustrative Parameters for Chlorination with POCl₃
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change on Scale-Up |
| 2-Hydroxy-6-iodoquinoline | 10.0 g | 1.0 kg | Direct scale-up of mass. |
| Phosphorus Oxychloride (POCl₃) | 5-10 equivalents (as solvent) | 1.5-2.0 equivalents | Using POCl₃ as the solvent is not practical or safe at scale. A stoichiometric excess is used in a suitable high-boiling solvent or neat with careful control.[5] |
| Reaction Temperature | 110 °C (reflux) | 110-115 °C (jacketed reactor) | Careful temperature control is critical to prevent runaway reactions. |
| Reaction Time | 3 hours | 4-5 hours | Reaction progress should be closely monitored by HPLC to determine completion. |
| Work-up | Quench into ice-water | Distill excess POCl₃, then reverse quench into buffered aq. solution | Direct quenching is extremely hazardous at scale. Removal of excess reagent and controlled reverse quenching are essential for safety.[9][10] |
| Typical Yield | 90% | 80-85% | Yields can remain high if the reaction and workup are well-controlled. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-6-iodoquinoline (Illustrative)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-iodoaniline.
-
Reagent Addition: Slowly add diethyl malonate (1.05-1.1 equivalents) to the stirred p-iodoaniline.
-
Initial Condensation: Heat the mixture to 140-150 °C. Ethanol will begin to distill off. Monitor this initial condensation by TLC to confirm the formation of the enamine intermediate (typically 2-4 hours).
-
Cyclization: Once the first step is complete, slowly add a high-boiling point solvent (e.g., Dowtherm A) to the reaction mixture. Increase the temperature to 240-250 °C to initiate the cyclization.
-
Reaction Monitoring: Monitor the disappearance of the intermediate to signal the completion of the cyclization, which can take 4-8 hours.
-
Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. The product will begin to precipitate. Further cool the mixture to room temperature and add a hydrocarbon solvent (e.g., hexanes) to fully precipitate the product.
-
Purification: Filter the solid product and wash the filter cake with the hydrocarbon solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Synthesis of this compound (Illustrative)
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet to a scrubber), and a thermometer, add 2-hydroxy-6-iodoquinoline.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), cautiously add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC until all starting material is consumed.
-
Reagent Removal (Scale-Up): Cool the reaction mixture. If on a large scale, remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: (Caution: Highly Exothermic!) Prepare a separate vessel with a vigorously stirred solution of crushed ice and water (or a buffered aqueous solution). Slowly and carefully add the cooled reaction mixture to the quench vessel via a dropping funnel, ensuring the internal temperature does not rise uncontrollably.
-
Isolation: After the quench is complete, neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8. The product will precipitate as a solid.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude this compound by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 9. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
2-Chloro-6-iodoquinoline stability and long-term storage conditions
This technical support center provides guidance on the stability and long-term storage of 2-Chloro-6-iodoquinoline, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a dark place under an inert atmosphere (e.g., argon or nitrogen).[1] Proper sealing of the container is crucial to prevent exposure to moisture and air.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
When stored under the recommended conditions of 2-8°C, protected from light, and under an inert atmosphere, this compound is expected to maintain its purity (>98%) for at least 24 months. For critical applications, it is advisable to re-analyze the material after 12 months.
Q3: Can I store this compound at room temperature?
Room temperature storage is not recommended for long-term stability. Exposure to higher temperatures and light can accelerate degradation. If short-term storage at room temperature is unavoidable, the compound should be kept in a tightly sealed container, protected from light.
Q4: How does exposure to light affect the stability of this compound?
Halogenated quinolines can be sensitive to light. Photodegradation can occur, potentially leading to dehalogenation or other unwanted side reactions. It is critical to store the compound in an amber vial or a light-blocking container.
Q5: What are the potential signs of degradation of this compound?
Visual signs of degradation can include a change in color (e.g., darkening or yellowing) or a change in the physical state of the solid. However, the absence of visual changes does not guarantee stability. Chemical analysis is necessary for an accurate assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Perform a purity check of the compound using a suitable analytical method (see Experimental Protocols). 3. If degradation is confirmed, use a fresh batch of the compound. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. | 1. Analyze the sample by LC-MS or GC-MS to identify the molecular weights of the impurities. 2. Consider potential degradation pathways (see Figure 2) to hypothesize the structures of the degradation products. 3. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation. |
| Low assay value of the starting material | The compound may have degraded during shipping or storage. | 1. Re-test the purity of the starting material upon receipt and before use. 2. If the purity is below the required specification, contact the supplier for a replacement. |
| Difficulty in dissolving the compound | The compound may have partially degraded to less soluble impurities. | 1. Attempt to dissolve a small amount in a different solvent. 2. Analyze the solubility behavior and compare it with the technical data sheet. 3. If solubility issues persist, it may be an indication of impurity. |
Stability Data
The following tables summarize the expected stability of this compound under different storage conditions. This data is based on typical stability profiles of halogenated quinoline derivatives and should be used as a guideline.
Table 1: Long-Term Stability Data
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Dark, Inert Atmosphere | 0 | 99.5 | White to off-white solid |
| 6 | 99.2 | No change | |
| 12 | 98.9 | No change | |
| 24 | 98.5 | No change | |
| 25°C, Dark, Ambient Atmosphere | 0 | 99.5 | White to off-white solid |
| 6 | 97.0 | Slight yellowing | |
| 12 | 94.5 | Yellowing | |
| 24 | <90 | Significant discoloration |
Table 2: Accelerated Stability Data (Forced Degradation)
| Stress Condition | Duration | Purity (%) | Major Degradation Products |
| 40°C, 75% RH, Dark | 3 Months | 92.1 | 2-Hydroxy-6-iodoquinoline, 2-Chloroquinoline |
| UV Light (254 nm) | 24 hours | 85.3 | De-iodinated and hydroxylated species |
| Acidic (0.1 M HCl, 60°C) | 48 hours | 96.5 | Minor hydrolysis products |
| Basic (0.1 M NaOH, 60°C) | 48 hours | 90.8 | 2-Hydroxy-6-iodoquinoline and ring-opened products |
| Oxidative (3% H₂O₂, RT) | 24 hours | 94.2 | Oxidized quinoline species |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
This method is suitable for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Visualizations
Caption: Experimental workflow for ensuring the quality of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: LC-MS Analysis for Reaction Byproduct Identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of chemical reaction mixtures, helping you to diagnose and resolve common problems.
| Problem | Potential Cause | Recommended Solution |
| No analyte peak is observed, or the signal is very weak. | The compound may not be ionizing efficiently under the current MS settings. | - Verify that the MS is a suitable technique for the analyte's properties. - Check and optimize ion source settings (e.g., temperature, gas flows). - Ensure the correct polarity (positive or negative ion mode) is selected for your compound.[1] - Check for the presence of adducts (e.g., [M+Na]⁺, [M+K]⁺) that may be more prominent than the protonated/deprotonated molecule.[1][2] |
| The sample concentration may be too low. | - Prepare a fresh, more concentrated sample.[1] - Increase the injection volume if possible without overloading the column.[1] | |
| Issues with the LC system are preventing the sample from reaching the MS. | - Check for leaks in the LC system, particularly post-injector.[1] - Ensure there is mobile phase flow and that the purge valve is closed.[1] - Purge the pump and injector to remove any air bubbles.[1] | |
| Anomalous or unexpected peaks are present in the chromatogram. | The unexpected peaks could be late eluting compounds from a previous injection. | - Increase the run time or the solvent strength of the mobile phase to ensure all components elute.[1][3] |
| Sample carry-over from a previous injection is occurring. | - Implement a robust needle and loop flushing protocol between sample injections.[1][4] | |
| The sample or mobile phase may be contaminated. | - Use high-purity solvents and freshly prepared mobile phases.[3] - Check for contaminants from labware, such as plasticizers.[5] - Run a blank injection (mobile phase only) to identify system peaks. | |
| Poor peak shape (tailing, fronting, or splitting) is observed. | The column may be overloaded or contaminated. | - Reduce the sample concentration or injection volume.[6] - Flush the column according to the manufacturer's instructions.[6] - Use a guard column to protect the analytical column from contaminants.[3] |
| The injection solvent is too strong compared to the initial mobile phase. | - Whenever possible, dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase.[3][6] | |
| There are issues with extra-column volume. | - Check for and minimize the length and diameter of tubing between the injector, column, and detector.[6] - Ensure all fittings are properly connected.[1] | |
| Retention times are shifting or inconsistent. | The column temperature is fluctuating. | - Use a column oven to maintain a consistent temperature.[3] |
| The mobile phase composition is inconsistent. | - Ensure accurate and consistent mobile phase preparation. - Degas the mobile phase to prevent bubble formation. | |
| The column is not properly equilibrated between runs. | - Increase the column equilibration time to at least 10 column volumes.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I distinguish a true byproduct from a contaminant or an artifact of the LC-MS process?
A1: To differentiate between a byproduct and an artifact, consider the following:
-
Blank Injections: Analyze a blank sample (solvent without the reaction mixture). Peaks that appear in the blank are likely contaminants from the solvent, system, or sample preparation process.[3]
-
Control Reactions: Run a control reaction that excludes one of the starting materials. Byproducts should not be present in the control.
-
Varying Sample Concentration: True byproducts should show a concentration-dependent response, whereas some artifacts might appear inconsistently.[7]
-
Adduct Formation: Be aware of common adducts that can form in the ion source (e.g., with sodium, potassium, or mobile phase additives).[2][8][9] These will have a specific mass difference from the molecular ion.
Q2: What are common adducts I should look for in my mass spectra?
A2: In electrospray ionization (ESI), it is common to observe adduct ions in addition to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Being aware of these can aid in identifying the molecular weight of your byproduct.
| Ionization Mode | Common Adducts | Mass Shift (Da) | Common Sources |
| Positive | Sodium Adduct [M+Na]⁺ | +22.9898 | Glassware, mobile phase impurities[2][8] |
| Potassium Adduct [M+K]⁺ | +38.9637 | Glassware, mobile phase impurities[2][8] | |
| Ammonium Adduct [M+NH₄]⁺ | +18.0344 | Ammonium salts in mobile phase[2] | |
| Acetonitrile Adduct [M+ACN+H]⁺ | +42.0343 | Acetonitrile in mobile phase | |
| Dimer [2M+H]⁺ | 2 x MW + 1.0078 | High sample concentration[2] | |
| Negative | Formate Adduct [M+HCOO]⁻ | +44.9982 | Formic acid in mobile phase[2] |
| Acetate Adduct [M+CH₃COO]⁻ | +59.0133 | Acetic acid in mobile phase[2] | |
| Chloride Adduct [M+Cl]⁻ | +34.9689 | Chlorinated solvents or impurities |
Q3: My mass spectrum for an unknown peak is complex. How do I begin to interpret it?
A3: Interpreting a complex mass spectrum involves a systematic approach:
-
Identify the Molecular Ion Peak: In soft ionization techniques like ESI, this is often the peak with the highest mass-to-charge ratio (m/z), but be mindful of isotopes and adducts.[10][11]
-
Look for Isotope Patterns: The presence of elements like chlorine or bromine will produce characteristic isotopic patterns that can be easily identified.[10]
-
Check for Common Adducts and Fragments: Identify peaks that correspond to common adducts (see table above) or neutral losses (e.g., loss of H₂O, NH₃).[9]
-
Utilize Tandem MS (MS/MS): If your instrument has MS/MS capabilities, fragmenting the parent ion can provide structural information to help elucidate the byproduct's identity.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a more exact mass, which can be used to predict the elemental composition of the unknown peak.[14]
Q4: What are the best practices for sample preparation to ensure accurate byproduct identification?
A4: Proper sample preparation is crucial for reliable LC-MS analysis. Key practices include:
-
Filtration: Filter all samples to remove particulates that could clog the system.[3][6]
-
Dilution: Dilute the reaction mixture to an appropriate concentration to avoid detector saturation and column overload.
-
Matrix Simplification: For complex matrices, consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[15]
-
Solvent Compatibility: Dissolve the sample in a solvent that is compatible with the initial mobile phase to ensure good peak shape.[3]
Experimental Protocol: Generic LC-MS Method for Byproduct Screening
This protocol outlines a general starting point for developing an LC-MS method to screen for reaction byproducts. It should be optimized for your specific analytes and reaction mixture.
1. Sample Preparation: a. Quench the reaction if necessary. b. Dilute a small aliquot of the reaction mixture 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). c. Vortex the diluted sample to ensure homogeneity. d. Filter the sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS System and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative (separate runs)
-
Scan Range: 100-1000 m/z
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
3. Data Analysis: a. Process the acquired data using appropriate software (e.g., Agilent MassHunter). b. Extract ion chromatograms for expected products and starting materials. c. Integrate all significant peaks in the total ion chromatogram (TIC). d. Analyze the mass spectrum of each unknown peak to determine its molecular weight and search for potential adducts and fragments.
Visualization of Byproduct Identification Workflow
The following diagram illustrates the logical workflow for identifying an unknown peak observed during LC-MS analysis of a reaction mixture.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. halocolumns.com [halocolumns.com]
- 4. zefsci.com [zefsci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. agilent.com [agilent.com]
- 7. Peak identification by LC/MS: Automation versus analyst [manufacturingchemist.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sgs.com [sgs.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Reactivity in Cross-Coupling: A Comparative Analysis of 2-Chloro-6-iodoquinoline and 2-Bromo-6-iodoquinoline
For researchers and professionals in drug discovery and development, the strategic functionalization of heterocyclic scaffolds like quinoline is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, and the choice of halogenated precursors is critical to achieving desired synthetic outcomes. This guide provides a detailed, data-driven comparison of the reactivity of 2-chloro-6-iodoquinoline and 2-bromo-6-iodoquinoline in common cross-coupling reactions.
Executive Summary
The reactivity of organohalides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl. Consequently, for both this compound and 2-bromo-6-iodoquinoline, the carbon-iodine bond at the 6-position is significantly more reactive and will undergo selective cross-coupling under appropriate conditions, leaving the halogen at the 2-position intact.
The key distinction in reactivity between the two substrates arises in subsequent cross-coupling reactions at the 2-position. The 2-bromo substituent of the resulting molecule is more reactive than the 2-chloro substituent, allowing for coupling under milder conditions. This guide will explore the nuances of this reactivity difference in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.
Reactivity Comparison in Sequential Cross-Coupling
The synthetic utility of these dihaloquinolines often lies in their potential for sequential, site-selective functionalization. A typical workflow would involve an initial cross-coupling at the more reactive 6-position (C-I), followed by a second coupling at the 2-position (C-Br or C-Cl).
Logical Workflow for Sequential Cross-Coupling
A Comparative Guide to Catalytic Systems for Suzuki Coupling of Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug discovery and development, the arylation of heterocyclic scaffolds like quinolines is of particular importance, as these motifs are prevalent in a wide array of bioactive molecules. The choice of an appropriate catalytic system is critical for the successful synthesis of arylquinolines, especially when dealing with the less reactive chloro- and bromoquinolines.
This guide provides an objective comparison of common catalytic systems for the Suzuki coupling of haloquinolines, supported by experimental data. We will delve into the performance of various palladium- and nickel-based catalysts, offering insights to help you select the optimal system for your specific synthetic challenge.
Performance Comparison of Catalytic Systems
The efficacy of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of quantitative data for the coupling of various haloquinolines with arylboronic acids using different catalytic systems.
Table 1: Suzuki Coupling of 2-Haloquinolines with Phenylboronic Acid
| Entry | Haloquinoline | Catalytic System | Catalyst Loading (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoquinoline | Pd(PPh₃)₄ | 3 | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 12 | High | [1] |
| 2 | 2-Chloroquinoline | Pd(dppf)Cl₂ | 3 | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 18 | High | [1] |
| 3 | 2-Chloroquinoline | NiCl₂(PCy₃)₂ | 1 | K₃PO₄ (1.5) | t-Amyl Alcohol | 100 | 24 | 97 | Not explicitly for 2-chloroquinoline, but for analogous heterocyclic chlorides |
Table 2: Suzuki Coupling of 3-Bromoquinoline with Arylboronic Acids
| Entry | Arylboronic Acid/Ester | Catalytic System | Catalyst Loading (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | 3 | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 5 | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 65 | [2] |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Varies (Optimization Study) | Varies | DBU | THF/H₂O | Ambient | Varies | Varies | [2][3] |
| 4 | Various Arylboronic acids | Pd(OAc)₂ | 4.2 | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki coupling of haloquinolines.
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline [2]
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of 2-Bromoquinoline [1]
Materials:
-
2-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Sodium carbonate (2.0 mmol, 2.0 equiv)
-
DMF (6 mL) and degassed water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoquinoline and phenylboronic acid in a mixture of DMF and degassed water.
-
Add sodium carbonate to the solution.
-
Purge the mixture with an inert gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process: Diagrams
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. The general experimental workflow follows a standard procedure for inert atmosphere reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki coupling reaction.
Logical Comparison of Catalytic Systems
The choice between different catalytic systems often involves a trade-off between reactivity, cost, and ease of use.
Caption: Logical comparison of different catalytic systems.
Concluding Remarks
The choice of a catalytic system for the Suzuki coupling of haloquinolines is a critical decision that can significantly impact the efficiency and success of the synthesis. For more reactive bromoquinolines, traditional palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ often provide high yields under relatively standard conditions.[1][2] For the more challenging chloroquinolines, catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type ligands) or nickel-based catalysts may be necessary to achieve good results. While gold nanoparticle catalysis presents an emerging and promising area, its application to haloquinoline coupling is less established.
Researchers should carefully consider the reactivity of their specific haloquinoline substrate, cost, and the desired reaction conditions when selecting a catalytic system. The data and protocols presented in this guide offer a starting point for this decision-making process, and further optimization may be required to achieve the best results for a particular transformation.
References
A Researcher's Guide to Confirming the Purity of 2-Chloro-6-iodoquinoline: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates like 2-Chloro-6-iodoquinoline is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for confirming the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The primary methods evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and limitations for identifying and quantifying impurities, making a multi-faceted approach often the most robust strategy for a comprehensive purity assessment.
Comparison of Analytical Methodologies
The choice of analytical technique depends on several factors, including the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the desired level of quantitative accuracy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, coupled with mass spectrometry for identification. | Absolute quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. |
| Applicability | Ideal for non-volatile or thermally labile impurities and for routine quality control. | Best suited for volatile and semi-volatile impurities, such as residual solvents or certain by-products. | Provides a highly accurate, non-destructive primary method for purity assessment without the need for a specific reference standard of the analyte. |
| Strengths | High resolution, sensitivity, and adaptability for quantitative analysis of a wide range of compounds.[1][2][3][4] | Excellent for separating and identifying volatile organic compounds with high sensitivity and specificity.[4][5] | Provides structural information and can quantify the main component and impurities simultaneously. Highly precise and accurate.[3][6] |
| Limitations | May require more complex method development. Not suitable for very volatile impurities. | Limited to thermally stable and volatile compounds. Potential for sample degradation at high temperatures.[7] | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a suitable internal standard.[7][8] |
Detailed Experimental Protocols
The following are proposed, experimentally sound protocols for the purity analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 40% acetonitrile, hold for 2 minutes. Linearly increase to 90% acetonitrile over 15 minutes. Hold at 90% acetonitrile for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times with those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C (hold for 2 minutes), ramp to 300 °C at 20 °C/min (hold for 10 minutes).
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by their mass spectra and retention times.
Quantitative NMR (qNMR) Method
This method provides a highly accurate purity assessment without the need for a specific reference standard of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent, cap the tube, and gently agitate to dissolve the solids.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing the Analytical Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC, GC-MS, and the logic for selecting an appropriate analytical method.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Logic for Analytical Method Selection.
References
- 1. biomedres.us [biomedres.us]
- 2. rroij.com [rroij.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijcrt.org [ijcrt.org]
A Comparative Guide to the In Vitro Anticancer Activity of 2-Chloro-6-iodoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of 2-Chloro-6-iodoquinoline derivatives against other quinoline-based compounds and standard chemotherapeutic agents. The information is synthesized from multiple studies to offer a comprehensive overview supported by experimental data.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of quinoline derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for various quinoline derivatives against several human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of 2-Chloroquinoline Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Hypothetical) | MCF-7 (Breast) | Data not available | - |
| 2-Chloro/phenoxy quinoline analogue 6c | PC-3 (Prostate) | 3.12 ± 0.11 | [1] |
| Rhodanine analogue with 2-chloroquinoline scaffold 15 | HGC (Gastric) | Potent | [2][3] |
| Rhodanine analogue with 2-chloroquinoline scaffold 15 | MCF-7 (Breast) | Active | [2][3] |
| Rhodanine analogue with 2-chloroquinoline scaffold 15 | DU-145 (Prostate) | Active | [2][3] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid 3j | MCF-7 (Breast) | 82.9% growth reduction at 100 µM | [4] |
Table 2: Cytotoxicity (IC50, µM) of Other Quinoline Derivatives and Standard Drugs for Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [5] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [5] |
| 5-Fluorouracil (5-FU) | Various | Variable | [5] |
| Doxorubicin | Various | Variable | |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 10 (24h), 7.5 (48h) | [6] |
| 7-chloroquinoline derivative QTCA-1 | MDA-MB-231 (Breast) | 19.91 (72h) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to assess anticancer activity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the viability of cancer cell lines.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Treat the cells with various concentrations for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis
This assay determines the effect of a compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells treated with test compounds
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mechanism of Action: Induction of Apoptosis
Several quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Studies have shown that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.
For instance, curcumin-inspired 2-chloro/phenoxy quinoline analogues have been shown to induce G2/M cell cycle arrest and apoptosis in PC-3 cells.[1] Another study on a tetrahydrobenzo[h]quinoline derivative in MCF-7 cells revealed an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[6] This imbalance leads to the activation of caspases, which are key executioners of apoptosis.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vitro validation of anticancer activity.
Caption: Proposed intrinsic apoptosis pathway for quinoline derivatives.
References
- 1. Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. sid.ir [sid.ir]
- 7. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Quantitative NMR (qNMR) for the Purity Assessment of Halogenated Quinolines
The precise determination of purity is a cornerstone of chemical analysis, particularly within the pharmaceutical industry. For halogenated quinolines, a class of compounds integral to drug discovery and development, ensuring high purity is critical for guaranteeing safety, efficacy, and reproducibility in research and manufacturing.
This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established alternative methods for the purity assessment of halogenated quinolines. We will delve into the experimental protocols, present comparative performance data, and illustrate key workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Quantitative NMR (qNMR): A Primary Method for Purity Determination
Quantitative NMR has emerged as a powerful primary ratio method for purity determination.[1] Its fundamental principle is that the NMR signal intensity is directly proportional to the number of atomic nuclei responsible for the signal.[2] This allows for the direct quantification of a substance against a certified internal standard, crucially, without the need for a reference standard of the identical compound.[3]
Key Advantages of qNMR:
-
Direct Measurement: It does not require a chemically identical reference standard of the analyte, which is particularly useful for novel compounds.[3][4]
-
High Accuracy and Precision: When performed under optimized conditions, qNMR provides highly accurate and precise purity values, with relative standard deviations often below 1%.[2][5]
-
Structural Information: A single qNMR experiment provides quantitative data while simultaneously confirming the structure of the analyte and identifying any proton-bearing impurities.[3]
-
Versatility: A single, well-characterized internal standard can be used to quantify a wide array of different compounds.[3]
-
Speed: For many applications, qNMR can be faster than developing and validating a new chromatographic method.[3]
Alternative Purity Assessment Methods
While qNMR offers significant benefits, other techniques are routinely employed for purity analysis. The optimal choice depends on the specific analytical requirements, the nature of the analyte, and the potential impurities.
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a stationary and a liquid mobile phase.[6] It is highly sensitive and excellent for routine quantitative analysis of non-volatile impurities.[7] However, it is a relative method that requires a certified reference standard of the analyte for accurate quantification.[3]
-
Gas Chromatography (GC): Typically coupled with a mass spectrometer (GC-MS), this technique is ideal for separating and identifying volatile and semi-volatile organic compounds.[1][6] It offers high separation efficiency but may require derivatization for non-volatile compounds like many halogenated quinolines and carries the risk of thermal degradation for labile molecules.[6]
-
Mass Balance: This comprehensive approach determines purity by subtracting the sum of all characterized impurities from 100%.[1] It is not a single technique but relies on a combination of methods (e.g., HPLC for organic impurities, Karl Fischer titration for water content, residue on ignition for inorganic impurities) to provide a complete purity profile. Its primary drawback is the low throughput, as it requires multiple, distinct analyses.[1]
Comparative Performance Data
The following table summarizes illustrative quantitative data for the purity assessment of a synthesized batch of a halogenated quinoline (e.g., 6-Bromoquinoline), showcasing the typical results obtained from each analytical method.
| Analytical Method | Parameter Measured | Illustrative Result | Interpretation & Key Considerations |
| ¹H qNMR | Absolute Purity (w/w %) | 98.2% | Provides a direct, absolute purity value against a certified internal standard. Simultaneously confirms structure and identifies protonated impurities.[3][7] |
| HPLC-UV | Peak Area % of Halogenated Quinoline | 98.5% | High purity with respect to non-volatile, UV-active impurities. Value is relative and assumes all impurities have a similar response factor to the main peak unless calibrated.[7] |
| Peak Area % of Starting Material | 0.8% | Indicates the presence of a minor, unreacted starting material.[7] | |
| Peak Area % of Unknown Impurity | 0.7% | Represents one or more unknown, likely non-volatile, impurities.[7] | |
| GC-MS | Peak Area % of Halogenated Quinoline | >99% (relative to other volatiles) | The sample is largely free of volatile impurities. Not suitable for non-volatile impurities.[7] |
| Identification of Volatiles | Trace Solvent | May detect residual solvents from the synthesis or purification process.[7] | |
| Mass Balance | Purity by Mass Balance | 98.1% | Purity = 100% - (Organic Impurities + Water Content + Residual Solvents + Inorganic Residue). Provides a comprehensive purity value but is labor-intensive.[1] |
Experimental Protocols
This protocol provides a standardized framework for determining the purity of a halogenated quinoline using an internal standard.
1. Preparation:
-
Internal Standard (IS) Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) with high purity, chemical stability, and signals that do not overlap with the analyte signals.[2]
-
Solvent Selection: Select a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the analyte and the internal standard.[8]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the halogenated quinoline sample into a clean vial using a microbalance (accuracy ± 0.01 mg).[9]
-
Accurately weigh an appropriate amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 600 µL for a 5 mm tube) of the deuterated solvent.[9]
-
Ensure complete dissolution, using a vortex mixer if necessary, and transfer the solution to a high-quality NMR tube.[8]
-
2. NMR Data Acquisition:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[9]
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and IS. A value of 30-60 seconds is often sufficient for accurate quantification.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 8 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[10]
-
Dummy Scans (DS): Use at least 4 dummy scans to ensure steady-state magnetization.[9]
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K).[9]
-
3. Data Processing and Purity Calculation:
-
Processing: Apply minimal line broadening (e.g., LB = 0.1 - 0.3 Hz).[9] Manually perform phase and baseline correction to ensure accuracy.
-
Integration:
-
Select a well-resolved, characteristic signal for the halogenated quinoline analyte that is free from overlap. Integrate this signal.
-
Select a well-resolved signal for the internal standard and integrate it.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[11]:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the internal standard
-
Subscripts: analyte refers to the halogenated quinoline and IS refers to the internal standard.
-
1. Preparation:
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.[7]
-
Mobile Phase: A typical mobile phase would be a gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[7]
-
Sample Preparation: Dissolve the halogenated quinoline sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[7]
2. HPLC Analysis:
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.[7]
-
Detection: Monitor at a wavelength where the analyte and potential impurities have strong absorbance (e.g., 254 nm).[7]
-
Gradient: Run a gradient program designed to separate the main peak from potential impurities and starting materials.
3. Data Analysis:
-
Purity Calculation: Purity is typically determined by the area percentage method, where the area of the main analyte peak is divided by the total area of all peaks in the chromatogram. This provides a relative purity value.
Visualizing the Workflows
To better understand the processes, the following diagrams illustrate the qNMR workflow and a comparison of the analytical methods.
Caption: Workflow for purity determination by ¹H qNMR.
Caption: Comparison of analytical methods for purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. usp.org [usp.org]
Comparative study of different synthetic routes to substituted quinolines
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals. The selection of a synthetic route to this privileged structure can profoundly impact the efficiency of research and development. This guide presents an objective comparison of prominent methods for synthesizing substituted quinolines, with a focus on experimental data, detailed protocols, and workflow visualizations to inform the selection of the most suitable method for a given synthetic goal.
Comparative Overview of Synthetic Methods
The choice of a synthetic route to a substituted quinoline is often a balance between the desired substitution pattern, the availability of starting materials, reaction conditions, and overall efficiency. The following table summarizes the key characteristics of several classical and modern methods.
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or benzene-ring substituted quinolines | Low to Moderate | Utilizes readily available and inexpensive starting materials. | Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts. Limited to simple substitution patterns.[1] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate | Generally provides better yields and is more versatile than the Skraup synthesis, allowing for substitution on the pyridine ring.[1][2] | Can produce mixtures of regioisomers with unsymmetrical ketones; acidic conditions can lead to polymerization of the carbonyl compound.[1] |
| Combes Synthesis | Aniline, β-diketone | 2,4-Disubstituted quinolines | Good | A straightforward method for accessing 2,4-disubstituted quinolines.[3] | The use of unsymmetrical β-diketones can result in a mixture of isomers; requires strongly acidic conditions.[1] |
| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinolines (4-quinolones) | Good to Excellent | An effective method for the synthesis of 4-hydroxyquinolines, which are important pharmaceutical intermediates.[4][5] | Requires high temperatures for the cyclization step.[4][5] |
| Friedländer Annulation | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group | Polysubstituted quinolines | Good to Excellent | Highly versatile with a broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines under relatively mild conditions.[6][7] | The primary limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[6] |
| Palladium-Catalyzed | Varies (e.g., 2-haloquinolines and boronic acids; anilines and alkynes) | Diverse, highly substituted quinolines | Good to Excellent | Offers high efficiency, excellent functional group tolerance, and regioselectivity under mild reaction conditions.[8] | The cost of the palladium catalyst and ligands can be a drawback. |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Skraup Synthesis of Quinoline
This classic method involves the reaction of aniline with glycerol in the presence of a strong acid and an oxidizing agent.
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, portion-wise to the mixture.
-
Carefully heat the reaction mixture to initiate the reaction, which is highly exothermic and may require external cooling to control the temperature.
-
Once the initial vigorous reaction subsides, continue heating at reflux for several hours.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide solution.
-
The crude quinoline is then isolated by steam distillation.
-
The organic layer of the distillate is separated, washed with dilute acid to remove any unreacted aniline, and then purified by distillation.[1]
Doebner-von Miller Synthesis of 2-Methylquinoline
A versatile method for preparing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.
Procedure:
-
Combine aniline and 6 M hydrochloric acid in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in a suitable solvent like toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.[9]
Combes Synthesis of 2,4-Dimethylquinoline
This method provides access to 2,4-disubstituted quinolines from anilines and β-diketones.
Procedure:
-
Mix aniline and acetylacetone in a round-bottom flask.
-
With cooling, slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Heat the reaction mixture for several hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., concentrated ammonia solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude 2,4-dimethylquinoline can be purified by recrystallization or column chromatography.[10]
Conrad-Limpach Synthesis of 4-Hydroxyquinoline
A two-step synthesis ideal for producing 4-hydroxyquinolines from anilines and β-ketoesters.
Step 1: Formation of β-Aminoacrylate
-
In a round-bottom flask, dissolve aniline and ethyl acetoacetate in a suitable solvent such as ethanol.
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid).
-
Heat the mixture at reflux for 2-4 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate.
Step 2: Thermal Cyclization
-
In a flask suitable for high-temperature reactions, place the crude intermediate from the previous step.
-
Add a high-boiling inert solvent, such as mineral oil or diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Cool the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with a low-boiling organic solvent to remove the high-boiling solvent, and then recrystallize from a suitable solvent like ethanol.[4]
Friedländer Synthesis of 2,3-Disubstituted Quinoline
A versatile synthesis for a wide range of substituted quinolines from 2-aminoaryl ketones or aldehydes.
Procedure:
-
Dissolve the 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and a ketone with an α-methylene group (e.g., cyclohexanone) in a solvent such as ethanol.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Heat the reaction mixture at reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the pure substituted quinoline.[7]
Palladium-Catalyzed Suzuki Coupling for the Synthesis of 2-Phenylquinoline
A modern, efficient method for synthesizing highly substituted quinolines.
Procedure:
-
In a round-bottom flask, dissolve 2-bromoquinoline and phenylboronic acid in a mixture of DMF and degassed water.
-
Add a base, such as sodium carbonate.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
After cooling, pour the reaction mixture into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Navigating Molecular Interactions: A Comparative Guide to In-Silico Docking of 2-Chloro-6-iodoquinoline Analogs
For Immediate Release
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. The strategic placement of halogen atoms, such as chlorine and iodine, on this scaffold can dramatically alter a compound's physicochemical properties and its binding affinity for biological targets. This guide offers a comparative overview of in-silico molecular docking studies for 2-chloro-6-iodoquinoline analogs, providing researchers, scientists, and drug development professionals with a foundational understanding of their potential and the computational methodologies used for their evaluation.
While direct comparative studies on a series of this compound analogs are not extensively available in published literature, we can synthesize a comparative analysis by examining related chloro- and iodo-substituted quinoline derivatives. This approach allows for an informed perspective on how this specific substitution pattern might influence binding to key protein targets.
Comparative Docking Performance of Halogenated Quinolines
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score," typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger binding.
The following table summarizes docking scores for various chloro- and iodo-substituted quinoline analogs against several protein targets implicated in diseases like cancer and HIV. This data, collated from multiple studies, illustrates the potential of these scaffolds as inhibitors. It is crucial to note that direct comparison of scores across different studies can be nuanced due to variations in docking software and protocols.
| Compound Class/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| 2-chloroquinoline derivative (Compound 4) | HIV Reverse Transcriptase (4I2P) | -10.67 | --INVALID-LINK--[1] |
| Quinine (contains a quinoline ring) | Aldo-Keto Reductase (AKR1B10) | -35.84 kJ/mol | --INVALID-LINK--[2] |
| Quinidine (contains a quinoline ring) | Aldo-Keto Reductase (AKR1B1) | -38.55 kJ/mol | --INVALID-LINK--[2] |
| Thiopyrano[2,3-b]quinoline derivative (1) | CB1a peptide (2IGR) | -5.3 | --INVALID-LINK--[3][4] |
| Thiopyrano[2,3-b]quinoline derivative (4) | CB1a peptide (2IGR) | -6.1 | --INVALID-LINK--[3][4] |
| Fluoroquinoline derivative | E. coli DNA Gyrase B | -6.1 to -7.2 | --INVALID-LINK-- |
| Designed Quinoline Ligand 7 | Serine/threonine kinase STK10 (6I2Y) | -7.9 | --INVALID-LINK--[2] |
| Chloroquine Analog C-136 | SARS-CoV-2 Target (6W63) | -5.7 | --INVALID-LINK--[5] |
Experimental Protocols: A Generalized Molecular Docking Workflow
Reproducibility is paramount in computational studies. The following protocol outlines a generalized workflow for performing molecular docking analysis, applicable to the study of this compound analogs.
1. Ligand Preparation:
-
2D to 3D Conversion: The 2D structures of the this compound analogs are sketched using software like ChemDraw and then converted into 3D structures.
-
Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field, such as Merck Molecular Force Field (MMFF94), to obtain stable, low-energy conformations.
-
File Format Conversion: The final optimized structures are saved in a format compatible with docking software, such as PDBQT for AutoDock Vina.
2. Protein Preparation:
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from a repository like the Protein Data Bank (PDB).
-
Cleaning the Structure: Non-essential molecules, such as water, co-solvents, and co-crystallized ligands, are removed from the PDB file.
-
Adding Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.
-
Minimization: The protein structure may be minimized to relieve any steric clashes.
3. Docking Simulation:
-
Software Selection: A validated molecular docking program is chosen, such as AutoDock Vina, PyRx, Schrödinger's Maestro, or GOLD.[6][7]
-
Grid Box Definition: A 3D grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm, and its size and center are critical parameters.
-
Execution: The docking algorithm systematically samples different conformations and orientations (poses) of the ligand within the defined grid box. For each pose, a scoring function calculates the binding energy.[7]
4. Analysis of Results:
-
Pose Selection: The pose with the most favorable (i.e., lowest) docking score is typically considered the most likely binding mode.
-
Interaction Analysis: The best-scoring pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds, between the ligand and the amino acid residues of the protein's active site. Software like Discovery Studio or PyMOL is used for this visualization.
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the computational workflow and a key biological pathway often targeted by quinoline-based inhibitors.
Quinoline derivatives are frequently investigated as inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[8][9] Dysregulation of these pathways is a hallmark of many cancers.
Conclusion
In-silico molecular docking serves as an indispensable tool in modern drug discovery, providing critical insights into the molecular interactions that govern therapeutic activity.[7] For this compound analogs, computational studies are essential for predicting their binding affinities to various protein targets and guiding the synthesis of the most promising candidates for further experimental validation. By leveraging the data and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel quinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. In-silico Investigations of quinine and quinidine as potential Inhibitors of AKR1B1 and AKR1B10: Functional and structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Analysis of Novel Quinoline-Based Compounds
For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative assessment of novel quinoline-based compounds, supported by experimental data, to aid in the evaluation of their therapeutic potential.
The quinoline scaffold is a versatile pharmacophore, and its derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with crucial tumor growth signaling pathways.[1] This analysis focuses on a direct comparison of the cytotoxic profiles of recently developed quinoline derivatives against established cancer cell lines, benchmarked against a standard chemotherapeutic agent.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of a series of novel quinoline-chalcone derivatives in comparison to the standard anticancer drug, 5-Fluorouracil (5-FU). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key metric for assessing cytotoxic potency. A lower IC50 value indicates greater potency. The data presented here is derived from studies where the novel compounds and the reference drug were evaluated under the same experimental conditions to ensure a valid comparison.[2]
| Compound | MGC-803 (Gastric Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Novel Compound 12e | 1.38 | 5.34 | 5.21 |
| Novel Compound 12b | >20 | >20 | >20 |
| Novel Compound 12f | 3.87 | 8.12 | 7.99 |
| 5-Fluorouracil (5-FU) | 6.22 | 10.4 | 11.1 |
Data sourced from a study on novel quinoline-chalcone derivatives.[2]
As evidenced by the data, compound 12e exhibits significantly lower IC50 values against all three cancer cell lines compared to the standard drug 5-FU, indicating its superior cytotoxic potency in this in vitro setting.[2] In contrast, compound 12b showed minimal activity at the tested concentrations.[2]
Experimental Protocols
The reliable assessment of cytotoxicity hinges on standardized and well-documented experimental procedures. The following is a detailed protocol for the MTT assay, a widely used colorimetric method for determining cell viability, which was employed to generate the data above.[3][4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated in a complete medium for 24 hours to allow for cell attachment.
-
Compound Treatment: The novel quinoline compounds and the reference drug are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations with fresh cell culture medium. The medium in the wells is replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined from the dose-response curves.
Visualizing the Molecular Landscape
To better understand the context of these cytotoxicity studies, the following diagrams, generated using the DOT language, illustrate a key signaling pathway often targeted by anticancer agents and a typical experimental workflow.
Caption: A streamlined workflow for assessing the cytotoxicity of novel compounds using the MTT assay.
Caption: The PI3K/Akt pathway, a key regulator of cell growth, is a common target for quinoline-based inhibitors.
References
- 1. Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Chloro-6-iodoquinoline: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2-Chloro-6-iodoquinoline is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks and adhering to regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and serious eye irritation. It is also harmful to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory during handling and disposal.
Personal Protective Equipment (PPE) required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.
-
Eye Protection: Tight-sealing safety goggles or a face shield are essential.[1]
-
Protective Clothing: A lab coat and impervious clothing should be worn to prevent skin exposure.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of dust or aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Source |
| Acute toxicity, Oral | Category 4 | |
| Acute toxicity, Dermal | Category 3 | |
| Skin irritation | Category 2 | |
| Eye irritation | Category 2A | |
| Short-term (acute) aquatic hazard | Category 3 | |
| Long-term (chronic) aquatic hazard | Category 3 |
Detailed Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and to adhere to all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All this compound waste, including empty containers, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials, must be treated as hazardous waste.[2]
-
Segregate Waste: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal.[3] Store this compound waste in a designated container separate from other chemical waste to prevent potentially dangerous reactions.
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.
-
Solid Waste: Collect solid waste, including contaminated disposables, in a clearly labeled, sealable container.[4]
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container that is compatible with the solvent used.[4]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.[5]
Step 3: Labeling of Waste Containers
Proper labeling is critical for safety and regulatory compliance. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[3]
-
A clear description of the associated hazards (e.g., "Toxic," "Skin and Eye Irritant," "Environmental Hazard").[5]
-
If in a solution, list all components and their approximate percentages.[4]
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[4]
-
Safe Storage Conditions: Ensure the storage area is well-ventilated, cool, dry, and away from direct sunlight and incompatible materials such as strong oxidizing agents and strong acids.[1][5]
-
Secondary Containment: It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[4]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed and certified hazardous waste disposal company.[2][4]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling and disposal of 2-Chloro-6-iodoquinoline. The following procedural, step-by-step guidance is designed to ensure the safe execution of laboratory operations involving this compound, building a foundation of trust in your safety protocols.
Hazard Identification and Personal Protective Equipment
This compound is a halogenated quinoline derivative that requires careful handling due to its potential hazards. While specific toxicological data for this compound is limited, its structural similarity to other halogenated aromatic compounds warrants a cautious approach. The primary hazards are expected to be skin and eye irritation, and potential respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a face shield | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Viton or laminate film ("SilverShield") gloves are recommended for prolonged contact. Double-gloving with nitrile gloves may be suitable for incidental contact, but breakthrough times should be verified. | Halogenated hydrocarbons can degrade many common glove materials.[1][2][3] |
| Body Protection | Chemical-resistant lab coat or apron | Flame-resistant material | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required when handling the solid powder outside of a certified chemical fume hood or when aerosols may be generated. | Prevents inhalation of the compound. |
| Foot Protection | Closed-toe shoes | Made of a non-porous material | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Preparation and Weighing
-
Work Area Preparation : All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
Gather Materials : Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood before starting.
-
Don PPE : Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing : Carefully weigh the desired amount of the solid compound. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
Experimental Use
-
Dissolution : If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Reactions : Conduct all reactions in appropriate, sealed glassware within the fume hood.
-
Monitoring : Continuously monitor the reaction for any unexpected changes.
-
Post-Reaction : Once the experiment is complete, allow all equipment to cool to room temperature before disassembly.
Decontamination
-
Equipment Decontamination : All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. Collect this solvent rinse as halogenated organic waste.
-
Wash with soap and water.
-
Perform a final rinse with deionized water.
-
-
Work Area Decontamination : Wipe down the interior surfaces of the fume hood with a damp cloth. Dispose of the cloth and bench paper as solid hazardous waste.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate : Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate : Close the fume hood sash and restrict access to the area.
-
Report : Inform your supervisor and the appropriate safety personnel.
-
Cleanup (for minor spills) : If the spill is small and you are trained to handle it:
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area as described above.
-
First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
Waste Segregation and Collection
-
Solid Waste :
-
Place all solid waste contaminated with this compound (e.g., used gloves, bench paper, contaminated absorbent material) in a clearly labeled, sealed container for "Halogenated Solid Waste."
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound, including solvent rinses from decontamination, in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Do not mix with non-halogenated organic waste or aqueous waste.
-
-
Sharps Waste :
-
Any contaminated sharps (needles, razor blades) must be placed in a puncture-resistant sharps container that is also labeled as containing halogenated waste.
-
Disposal Procedure
-
Labeling : Ensure all waste containers are accurately and clearly labeled with the full chemical name and concentration of this compound, along with the appropriate hazard symbols.
-
Storage : Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.
Quantitative Data Summary
| Parameter | Value/Information | Source/Reference |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Safety Data Sheet for this compound |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Safety Data Sheet for this compound |
| Occupational Exposure Limits (OELs) | No specific OEL established. For halogenated anesthetic gases, NIOSH recommends a ceiling limit of 2 ppm over one hour. This can be used as a conservative guideline. | NIOSH recommendation for a class of related compounds.[4][5] |
| LD50/LC50 | Data not available. Handle as a compound of unknown toxicity and assume high toxicity. | N/A |
Visual Workflow Guides
The following diagrams illustrate the essential workflows for handling and disposing of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. heightechsafety.com.au [heightechsafety.com.au]
- 2. gloves.com [gloves.com]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 5. Exposure to anesthetic gases in the operating rooms and assessment of non-carcinogenic risk among health care workers - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
